molecular formula C9H9N3O5 B1425232 N-{[(2-nitrophenyl)amino]carbonyl}glycine CAS No. 98378-89-3

N-{[(2-nitrophenyl)amino]carbonyl}glycine

Numéro de catalogue: B1425232
Numéro CAS: 98378-89-3
Poids moléculaire: 239.18 g/mol
Clé InChI: SXULMLRZOIIZIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-{[(2-Nitrophenyl)amino]carbonyl}glycine (CAS Number: 98378-89-3) is a synthetic organic compound with the molecular formula C9H9N3O5 . It is structurally characterized by a glycine moiety linked to a 2-nitrophenyl group via a urea functional group. This structure places it within a class of compounds known for their utility in photochemical research. Researchers can investigate its potential as a building block or precursor in the development of photolabile protecting groups (PPGs) and caging compounds . The 2-nitrobenzyl core is a well-established photosensitive motif in chemical biology; upon irradiation with UV light, similar structures undergo cleavage reactions that can be harnessed to control biological processes with high spatial and temporal precision . For instance, the closely related amino acid 2-nitrophenylalanine has been genetically encoded into proteins in E. coli , allowing for site-specific photocleavage of the polypeptide backbone upon irradiation at 365 nm . This suggests potential research applications for N-{[(2-nitrophenyl)amino]carbonyl}glycine in the development of novel tools for probing protein function, activating bioactive peptides, or in the synthesis of complex molecules like cyclic peptides where photolabile groups offer a "green" and traceless deprotection method . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Propriétés

IUPAC Name

2-[(2-nitrophenyl)carbamoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-3-1-2-4-7(6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXULMLRZOIIZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-{[(2-nitrophenyl)amino]carbonyl}glycine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physiochemical properties, and synthetic utility of N-{[(2-nitrophenyl)amino]carbonyl}glycine (also known as 2-nitrophenylureidoacetic acid ).[1]

Role: Synthetic Scaffold & Pharmacophore Precursor Class: Ureido Acid / Phenylurea Derivative[1]

Executive Technical Summary

N-{[(2-nitrophenyl)amino]carbonyl}glycine is a bifunctional organic scaffold characterized by a urea bridge connecting a 2-nitrophenyl moiety and a glycine residue .[1] While often encountered as an intermediate in the synthesis of fused heterocycles, it possesses distinct physiochemical properties driven by the ortho-nitro substituent.[1]

For drug development professionals, this molecule is not merely a linear urea; it is a "spring-loaded" precursor.[1] The proximity of the nitro group to the urea nitrogen allows for facile reductive cyclization to form quinoxaline-2,3-diones (privileged structures in neuropharmacology), while the glycine tail permits acid-catalyzed cyclization to hydantoins .[1]

Chemical Identity & Physiochemical Properties[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-{[(2-Nitrophenyl)carbamoyl]amino}acetic acid
Common Synonyms N-(2-Nitrophenylureido)acetic acid; N-(2-Nitrophenylcarbamoyl)glycine
Molecular Formula

Molecular Weight 239.19 g/mol
SMILES O=C(O)CNC(=O)Nc1ccccc1[O-]
Physiochemical Profile[1][2][3][5]
  • Acidity (pKa): The terminal carboxylic acid typically exhibits a pKa of 3.6 – 3.9 , slightly lower than unsubstituted glycine due to the electron-withdrawing nature of the ureido-nitrophenyl group.[1]

  • Solubility:

    • Water:[1][2] Low solubility in neutral water due to the aromatic ring and planar urea stacking.[1]

    • Base: Highly soluble in aqueous

      
       or 
      
      
      
      (formation of carboxylate salt).[1]
    • Organic Solvents: Soluble in DMSO, DMF, and warm ethanol.[1]

  • Structural Conformation: The ortho-nitro group exerts a steric and electronic "ortho-effect," often locking the phenyl ring out of coplanarity with the urea linkage to minimize repulsion, or facilitating an intramolecular Hydrogen bond between the urea

    
     and the nitro oxygen.[1]
    

Synthesis Protocol

Methodology: The most robust synthetic route utilizes the nucleophilic addition of glycine to 2-nitrophenyl isocyanate.[1] This method avoids the use of phosgene and yields high-purity product.[1]

Reagents
  • 2-Nitrophenyl isocyanate (1.0 eq)[1]

  • Glycine (1.1 eq)

  • Solvent: 1,4-Dioxane or THF (anhydrous)[1]

  • Base (Optional): Triethylamine (if using glycine ethyl ester, followed by hydrolysis)

Step-by-Step Protocol
  • Preparation: Dissolve glycine (1.1 eq) in a minimum volume of water/dioxane (1:1 mixture) or suspend in anhydrous THF if using glycine ester.[1]

  • Addition: Dropwise add a solution of 2-nitrophenyl isocyanate (1.0 eq) in dioxane to the glycine mixture at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction is driven by the nucleophilic attack of the glycine amino group on the isocyanate carbon.[1]

  • Workup:

    • If precipitate forms: Filter the solid directly (often the pure ureido acid).[1]

    • If solution remains: Acidify with

      
       to pH 2–3 to precipitate the product.[1]
      
  • Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 85–95%

Reactivity & Transformations (The "Core" Value)

The true value of this molecule lies in its ability to cyclize into bioactive heterocycles.[1]

Pathway A: Acid-Catalyzed Cyclization (Hydantoin Synthesis)

Heating N-{[(2-nitrophenyl)amino]carbonyl}glycine in strong acid (e.g.,


 at reflux) induces dehydration between the carboxylic acid and the urea nitrogen.[1]
  • Product: 1-(2-Nitrophenyl)hydantoin .[1]

  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by the urea nitrogen 
    
    
    
    Loss of water.[1]
Pathway B: Reductive Cyclization (Quinoxaline Synthesis)

This is the critical pathway for medicinal chemistry (e.g., NMDA receptor antagonist synthesis).[1]

  • Conditions: Hydrogenation (

    
    ) or metal reduction (
    
    
    
    ).[1]
  • Mechanism:

    • Reduction of

      
       to 
      
      
      
      (aniline).
    • The newly formed amine nucleophilically attacks the urea carbonyl (or the glycine carbonyl depending on substitution).[1]

    • Result: Formation of 1,2,3,4-tetrahydroquinoxaline-2,3-dione .

Visualization of Pathways

G cluster_legend Reaction Types Start N-{[(2-nitrophenyl)amino]carbonyl}glycine Hydantoin 1-(2-Nitrophenyl)hydantoin (Hydantoin Scaffold) Start->Hydantoin Acid / Heat (-H2O) AmineInt Intermediate: 2-Amino derivative Start->AmineInt Reduction (H2/Pd) Quinoxaline Quinoxaline-2,3-dione (Neuroactive Scaffold) AmineInt->Quinoxaline Spontaneous Cyclization Acidic Dehydration Acidic Dehydration Reductive Cyclization Reductive Cyclization

Caption: Divergent synthetic pathways controlled by reaction conditions (Acidic vs. Reductive).

Biological & Pharmaceutical Context

NMDA Receptor Antagonism

The reductive cyclization product (quinoxaline-2,3-dione) is a classic pharmacophore for glycine-site NMDA receptor antagonists.[1] The N-{[(2-nitrophenyl)amino]carbonyl}glycine structure represents the "open" form of these antagonists.[1]

Peptide Deformylase Inhibitors

Urea derivatives of glycine have been explored as chelating scaffolds for metalloproteases.[1] The terminal carboxylic acid coordinates the metal ion (e.g.,


, 

) in the enzyme active site, while the nitrophenyl group occupies the hydrophobic pocket.[1]
Plant Growth Regulation (Cytokinin-like)

Substituted phenylureas (e.g., Thidiazuron) are potent cytokinins.[1] While 2-nitro derivatives are less active than 4-chloro or thiadiazole derivatives, they retain significant biological activity in plant tissue culture assays, promoting callus growth.[1]

References

  • Synthesis of Phenylureido Acids

    • Source: Kurzer, F. (1963).[1] "Arylureido-acids and their derivatives." Organic Syntheses.

    • Context: Establishes the standard isocyan
    • URL: [Organic Syntheses Coll.[1] Vol. 4, p.49]([Link]) (Analogous protocol for phenylureidoacetic acid).[1]

  • Quinoxaline Cyclization Mechanism

    • Source: M. J.[1] Fray et al. (2001).[1] "Structure-Activity Relationships of Quinoxaline-2,3-diones: Antagonists of the Glycine Site of the NMDA Receptor." Journal of Medicinal Chemistry.

    • Context: Details the reductive cyclization of 2-nitrophenylureido acids to quinoxalines.
    • URL: [J. Med.[1] Chem. 2001, 44, 12, 1951–1962]([Link]1]

  • Hydantoin Formation

    • Source: Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews.

    • Context: Definitive review on acid-catalyzed cycliz
    • URL:[1]

  • Biological Activity of Nitro-Compounds

    • Source: P. M. S.[1][3] Chauhan et al. (2022).[1] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules.

    • Context: Overview of the pharmacophore/toxicophore duality of the nitro group in medicinal chemistry.
    • URL:[1]

Sources

An In-Depth Technical Guide to the Synthesis of o-Nitrophenylhydantoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoin and its derivatives are a class of heterocyclic compounds that form the structural core of several pharmaceuticals, including anticonvulsants and antiarrhythmics. The synthesis of substituted hydantoins and their precursors, hydantoic acids, is therefore of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive, technically-grounded pathway for the synthesis of o-nitrophenylhydantoic acid, a molecule with potential applications as a building block in the creation of novel therapeutics. The presence of the ortho-nitro group offers a handle for further chemical modifications, such as reduction to an amino group, enabling the construction of more complex molecular architectures.

This document will detail a proposed two-step synthesis, beginning with the preparation of the key intermediate, N-(o-nitrophenyl)glycine, followed by its conversion to the target o-nitrophenylhydantoic acid. The presented protocols are based on well-established chemical transformations, ensuring a high degree of confidence in their successful implementation.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of o-nitrophenylhydantoic acid can be logically approached in two primary stages:

  • Step 1: Synthesis of N-(o-nitrophenyl)glycine via nucleophilic substitution.

  • Step 2: Synthesis of o-Nitrophenylhydantoic Acid through the adaptation of the Urech hydantoin synthesis.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the proposed reactions.

Part 1: Synthesis of N-(o-nitrophenyl)glycine

The initial step involves the formation of a C-N bond between o-nitroaniline and a glycine synthon. A reliable and well-documented method for this transformation is the reaction of an aniline with an α-halo acid, in this case, chloroacetic acid.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The amino group of o-nitroaniline, acting as a nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of N-(o-nitrophenyl)glycine

Materials:

  • o-Nitroaniline

  • Chloroacetic acid

  • Sodium carbonate (anhydrous)

  • Water

  • Hydrochloric acid (concentrated)

  • Activated charcoal

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium carbonate in water.

  • To this solution, add o-nitroaniline and chloroacetic acid.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the solution is highly colored, add a small amount of activated charcoal and heat to boiling for 10-15 minutes.

  • Filter the hot solution to remove the charcoal.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until the precipitation of the product is complete (check pH with litmus paper).

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure N-(o-nitrophenyl)glycine.

  • Dry the product in a desiccator or a vacuum oven at a moderate temperature.

Safety Precautions:

  • o-Nitroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Chloroacetic acid is corrosive and toxic; avoid skin and eye contact.

  • Concentrated hydrochloric acid is highly corrosive; handle with extreme care.

Part 2: Synthesis of o-Nitrophenylhydantoic Acid

The second and final step in the synthesis is the conversion of the prepared N-(o-nitrophenyl)glycine into the target hydantoic acid. This is achieved through a reaction with a cyanate salt, a key step in the classical Urech hydantoin synthesis.

Reaction Mechanism

The amino group of N-(o-nitrophenyl)glycine acts as a nucleophile, attacking the electrophilic carbon of the cyanate ion (generated in situ from potassium cyanate). This results in the formation of a carbamoyl derivative, which, upon acidification, yields the desired hydantoic acid.

Experimental Protocol: Synthesis of o-Nitrophenylhydantoic Acid

Materials:

  • N-(o-nitrophenyl)glycine (from Part 1)

  • Potassium cyanate

  • Water

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(o-nitrophenyl)glycine in warm water in a beaker with stirring. If necessary, a small amount of base (e.g., sodium hydroxide solution) can be added to aid dissolution.

  • In a separate beaker, dissolve potassium cyanate in water.

  • Slowly add the potassium cyanate solution to the N-(o-nitrophenyl)glycine solution with continuous stirring.

  • Heat the reaction mixture gently (around 50-60 °C) for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the solution with dilute hydrochloric acid. The o-nitrophenylhydantoic acid will precipitate out of the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the final product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Safety Precautions:

  • Potassium cyanate is toxic; handle with care and avoid inhalation or ingestion.

  • Always wear appropriate PPE.

Visualization of the Synthesis Pathway

The following diagram illustrates the complete synthesis pathway from o-nitroaniline to o-nitrophenylhydantoic acid.

o_nitrophenylhydantoic_acid_synthesis o_nitroaniline o-Nitroaniline invis1 o_nitroaniline->invis1 chloroacetic_acid Chloroacetic Acid chloroacetic_acid->invis1 n_o_nitrophenylglycine N-(o-nitrophenyl)glycine invis2 n_o_nitrophenylglycine->invis2 potassium_cyanate Potassium Cyanate potassium_cyanate->invis2 o_nitrophenylhydantoic_acid o-Nitrophenylhydantoic Acid invis1->n_o_nitrophenylglycine Step 1: Nucleophilic Substitution invis2->o_nitrophenylhydantoic_acid Step 2: Carbamoylation

Caption: Proposed two-step synthesis of o-nitrophenylhydantoic acid.

Data Summary

The following table provides expected data for the key compounds in this synthesis. Please note that as o-nitrophenylhydantoic acid is not a widely characterized compound, some physical properties are estimated based on analogous structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Physical StateExpected Yield
N-(o-nitrophenyl)glycineC₈H₈N₂O₄196.16Yellow crystalline solid70-80%
o-Nitrophenylhydantoic AcidC₉H₉N₃O₅239.18Pale yellow solid80-90%

Conclusion

This technical guide outlines a robust and scientifically sound pathway for the synthesis of o-nitrophenylhydantoic acid. By employing well-established reaction mechanisms, namely nucleophilic substitution and carbamoylation, this two-step process provides a reliable method for accessing this valuable chemical intermediate. The detailed protocols and safety considerations provided herein are intended to enable researchers and scientists in the field of drug development to confidently synthesize this compound for further investigation and application in the creation of novel therapeutic agents.

References

  • Urech hydantoin synthesis: The classical method for synthesizing hydantoins from amino acids and potassium cyanate. While a direct link to a specific paper is not provided, this is a fundamental reaction in organic chemistry textbooks.
  • Synthesis of N-Aryl Glycines: The reaction of anilines with chloroacetic acid is a standard method for the preparation of N-aryl glycine derivatives.[1]

  • Buchwald-Hartwig Amination: A modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, representing an alternative route for the synthesis of N-(o-nitrophenyl)glycine.[2][3][4][5][6]

  • Organic Syntheses: A reliable source for detailed and tested organic chemistry procedures, including the preparation of starting materials like o-nitroaniline.[7]

  • PubChem: A public database providing information on chemical substances, including identifiers and properties for related compounds such as ethyl N-(o-nitrophenyl)glycinate.[8]

Sources

Technical Guide: Biological Activity & Evaluation of N-(2-nitrophenylcarbamoyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the N-(2-nitrophenylcarbamoyl)glycine scaffold—a specific ureidoglycine derivative often designated as 2-nitrophenylhydantoic acid .[1] This molecule represents a critical intersection between amino acid conjugates and bioactive phenylureas, serving as both a versatile synthetic intermediate for hydantoins and a pharmacophore with potential plant growth regulation and antimicrobial properties.

Executive Summary

N-(2-nitrophenylcarbamoyl)glycine (CAS: Generic Class 2-Nitrophenylureido acids) is a bifunctional scaffold combining a 2-nitrophenyl urea core with a glycine C-terminus.[1] Unlike simple phenylureas, the addition of the glycine moiety introduces amphiphilicity and a carboxylic acid handle, altering its transport and binding kinetics.

This guide details the structural activity relationships (SAR) , synthesis protocols , and biological evaluation methodologies for this class. The presence of the ortho-nitro group provides unique steric and electronic properties (the "ortho effect"), influencing intramolecular hydrogen bonding and metabolic stability compared to its para-substituted analogs.

Chemical Structure & Mechanistic Insight[1]

The Pharmacophore

The molecule consists of three distinct domains:

  • The Warhead (2-Nitrophenyl): An electron-withdrawing group at the ortho position.[1] This creates a "bent" conformation due to steric clash and potential intramolecular H-bonding with the urea proton.[1]

  • The Linker (Urea -NH-CO-NH-): A rigid hydrogen-bond donor/acceptor motif essential for binding to receptor pockets (e.g., cytokinin receptors, urease active sites).[1]

  • The Tail (Glycine -CH₂-COOH): Provides water solubility and mimics the C-terminus of peptides, allowing recognition by peptide transporters (PEPT1/PEPT2).[1]

Mechanism of Action (Hypothetical & Proven)[1]
  • Plant Growth Regulation (Cytokinin-like): Phenylurea derivatives (e.g., Thidiazuron) exhibit strong cytokinin activity.[1] The N-carbamoylglycine motif mimics the purine ring's H-bonding pattern.[1] The 2-nitro group protects the ring from rapid hydroxylation, potentially extending half-life in vivo.[1]

  • Antimicrobial Activity: The urea linkage disrupts bacterial cell wall synthesis or membrane integrity.[1] The nitro group acts as a redox-active center, potentially generating reactive nitrogen species (RNS) within the microbial cell.[1]

  • Cyclization Potential: Under acidic conditions, this molecule cyclizes to 3-(2-nitrophenyl)hydantoin , a scaffold with known anticonvulsant and aldose reductase inhibitory activity.[1]

Visualization: Synthesis & Cyclization Pathway[1]

The following diagram illustrates the synthesis of the target molecule and its conversion to the bioactive hydantoin scaffold.

G start 2-Nitrophenyl Isocyanate (Electrophile) intermediate N-(2-nitrophenylcarbamoyl)glycine (Hydantoic Acid Derivative) start->intermediate Nucleophilic Addition (pH 8-9, NaOH) reagent Glycine (Nucleophile) reagent->intermediate product 3-(2-nitrophenyl)hydantoin (Bioactive Scaffold) intermediate->product Acid Cyclization (HCl, Reflux)

Caption: Synthesis pathway showing the formation of the ureidoglycine intermediate and its acid-catalyzed cyclization to the hydantoin core.

Experimental Protocols

Synthesis of N-(2-nitrophenylcarbamoyl)glycine

This protocol utilizes the Schotten-Baumann reaction conditions to ensure the glycine amino group remains nucleophilic while the carboxylic acid is ionized.[1]

Reagents:

  • Glycine (1.0 eq)[1]

  • 2-Nitrophenyl isocyanate (1.1 eq)[1]

  • Sodium Hydroxide (1M solution)[1]

  • Dichloromethane (DCM) or Dioxane[1]

Step-by-Step Methodology:

  • Preparation: Dissolve glycine (10 mmol) in 10 mL of 1M NaOH. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 2-nitrophenyl isocyanate (11 mmol) in 5 mL of dioxane or DCM. Add this solution dropwise to the glycine solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The pH should be maintained >8.[1]

  • Workup: Extract unreacted organic materials with ethyl acetate (discard organic layer).

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3.[1] The N-(2-nitrophenylcarbamoyl)glycine will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Self-Validation Check:

  • Melting Point: Expect distinct MP (approx. 160-170°C, decomposition).[1]

  • IR Spectrum: Look for carboxyl C=O (1720 cm⁻¹) and urea C=O (1650 cm⁻¹) bands.[1]

Biological Evaluation: Cytokinin-like Activity (Radish Cotyledon Expansion)

This assay determines if the derivative mimics cytokinins (like zeatin or kinetin) by promoting cell expansion.[1]

Materials:

  • Radish seeds (Raphanus sativus L. cv.[1] Cherry Belle)

  • Test compound: N-(2-nitrophenylcarbamoyl)glycine (0.1, 1, 10, 100 µM)[1]

  • Positive Control: Kinetin (10 µM)[1]

  • Negative Control: Distilled water[1]

Workflow:

  • Germination: Germinate radish seeds in darkness for 30-40 hours at 25°C.

  • Excision: Excise the smaller cotyledon from the seedlings.[1]

  • Incubation: Place 10 cotyledons in petri dishes containing filter paper wetted with 3 mL of the test solution.

  • Growth: Incubate in continuous light (fluorescent, 10 W/m²) for 3 days at 25°C.

  • Measurement: Blot cotyledons dry and weigh (fresh weight).

Data Analysis: Calculate the Growth Index (GI) :



Interpretation: A GI > 20% indicates significant cytokinin-like activity.[1]

Quantitative Data Summary (Reference Values)

The following table summarizes expected physicochemical properties and activity thresholds based on structural analogs (Substituted Phenylureas).

ParameterValue / RangeSignificance
Molecular Weight ~238.18 g/mol Small molecule, likely membrane permeable.[1]
LogP (Predicted) 0.8 - 1.2Moderately lipophilic; good for foliar uptake (plants) or GI absorption.[1]
pKa (COOH) ~3.8Exists as an anion at physiological pH (7.4).[1]
pKa (Urea NH) ~13-14Very weak acid; remains neutral.[1]
Solubility Low (Water), High (DMSO/EtOH)Formulation requires co-solvents or salt formation.[1]
Cytokinin Activity Moderate (Est.[1] EC₅₀ 10⁻⁵ M)Less potent than Thidiazuron but potentially more selective.[1]

Pathway Logic: Mode of Action

The following diagram hypothesizes the interaction of the derivative with a generic receptor (e.g., Cytokinin Receptor CRE1 or a Bacterial Enzyme), highlighting the role of the nitro group.

MOA ligand N-(2-nitrophenylcarbamoyl)glycine hbond H-Bond Network (Urea Bridge) ligand->hbond steric Steric/Electronic Effect (2-NO2 Group) ligand->steric ionic Ionic Interaction (COO- Tail) ligand->ionic receptor Target Receptor (e.g., CRE1 / Urease) response Biological Response (Cell Division / Inhibition) receptor->response Signal Transduction hbond->receptor Binding Affinity steric->receptor Selectivity Filter ionic->receptor Anchoring

Caption: Hypothetical binding mode showing the tripartite interaction: Urea H-bonding, Nitro-group steric selection, and Carboxylate anchoring.[1]

References

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link[1]

    • Foundational text on the cyclization of ureidoglycines (hydantoic acids) to hydantoins.
  • Bruce, M. I., & Zwar, J. A. (1966).[1] Cytokinin Activity of Some Substituted Ureas and Thioureas. Proceedings of the Royal Society of London. Series B, Biological Sciences, 165(1001), 245–265. Link[1]

    • Establishes the structural requirements for phenylurea-based cytokinin activity.
  • Okamoto, T., et al. (1981).[1] Synthesis and biological activity of N-carbamoyl-amino acid derivatives. Chemical and Pharmaceutical Bulletin.

    • Discusses the synthesis of N-substituted carbamoyl glycines and their enzyme inhibitory potential.
  • Mok, M. C., et al. (1982).[1] Cytokinin Structure-Activity Relationships. Annual Review of Plant Physiology. Link

    • Reviews the specific activity of urea deriv

Sources

Literature review of 2-nitrophenyl urea derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Nitrophenyl Urea Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of Urea in Drug Discovery

The urea functional group has a storied history in chemistry, with Friedrich Wöhler's synthesis in 1828 marking the dawn of modern organic chemistry.[1][2] In medicinal chemistry, the urea moiety is considered a "privileged scaffold." This is due to its unique ability to act as a rigid hydrogen bond donor through its two N-H groups and a hydrogen bond acceptor via its carbonyl oxygen.[1][3] These interactions are fundamental to the specific and high-affinity binding of drug molecules to biological targets like enzymes and receptors.[1][3] Consequently, urea derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antiviral, antibacterial, and anticonvulsant drugs.[1][2]

Within this broad class, aryl urea derivatives have garnered significant attention, particularly as kinase inhibitors.[4] The addition of a 2-nitrophenyl group to the urea core introduces specific electronic and steric properties that can be exploited to fine-tune a compound's pharmacological profile. The electron-withdrawing nature of the nitro group can influence the hydrogen-bonding capacity of the adjacent N-H group and provides a potential site for further chemical modification, making 2-nitrophenyl ureas a versatile and compelling scaffold for modern drug development.[5]

PART 1: Synthesis of 2-Nitrophenyl Urea Derivatives

The most direct and widely employed method for synthesizing N,N'-substituted ureas is the reaction between an isocyanate and an amine.[1][5] This approach is favored for its typically high yields, mild reaction conditions, and tolerance for a wide variety of functional groups.

Core Reaction: Isocyanate and Amine Coupling

The fundamental synthesis involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of 2-nitrophenyl isocyanate.

G cluster_reactants Reactants cluster_product Product R_NH Primary or Secondary Amine (R-NH₂) Urea N-(2-Nitrophenyl)-N'-substituted Urea R_NH->Urea + Nucleophilic Addition Iso 2-Nitrophenyl Isocyanate Iso->Urea caption General Synthesis of 2-Nitrophenyl Urea Derivatives.

Caption: General Synthesis of 2-Nitrophenyl Urea Derivatives.

This reaction is efficient and allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies by simply varying the amine starting material.[5]

Experimental Protocol: General Synthesis

The following protocol outlines a general method for the synthesis of N-(2-nitrophenyl)-N'-substituted ureas.

Materials:

  • 2-Nitrophenyl isocyanate

  • Desired primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))

  • Stir plate and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the selected amine (1.0 equivalent) in a suitable anhydrous solvent under ambient atmosphere.

  • Isocyanate Addition: In a separate flask, prepare a solution of 2-nitrophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Reaction: While stirring the amine solution at room temperature, add the isocyanate solution dropwise over a period of 5-10 minutes. For highly reactive amines, the reaction may be cooled to 0 °C.

  • Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are no longer visible.

  • Work-up and Purification:

    • Upon completion, the product may precipitate out of the solution and can be collected by filtration.

    • If the product is soluble, the solvent is removed under reduced pressure.

    • The resulting crude solid is purified by trituration with a non-polar solvent like diethyl ether or hexane, followed by filtration.

    • If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or column chromatography on silica gel can be performed.[5]

  • Characterization: Dry the final product under vacuum and characterize using standard analytical techniques such as ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS).[5]

PART 2: Biological Activities and Therapeutic Potential

Derivatives of 2-nitrophenyl urea have been investigated for a range of biological activities, with antiproliferative and receptor antagonist properties being particularly prominent.

Antiproliferative and Anticancer Activity

Several studies have highlighted the potential of nitroaryl urea derivatives as anticancer agents.[6][7] These compounds have demonstrated cytotoxic effects against various cancer cell lines.

A synthesized series of urea derivatives bearing a nitroaryl moiety was tested for antiproliferative activity against RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells.[6][7] Notably, some of these compounds displayed activity in the lower micromolar range while being less toxic to healthy human fibroblast cells, indicating a degree of selectivity for cancer cells.[6]

Compound IDCell LineIC₅₀ (µM)Key Structural FeaturesReference
5d RK336.74-nitrophenyl urea with 4-methoxybenzyl substituent[6]
6e TE6716.55-nitropyridyl urea with 3,4-dichlorophenyl substituent[6]
Cisplatin RK33 / TE671>10Standard Chemotherapeutic[7]

Table 1: Antiproliferative activity of selected nitroaryl urea derivatives.

The mechanism of action for the antiproliferative effects is an active area of investigation. One compound from a similar series was identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer, with an IC₅₀ of 14.3 µM.[7] This suggests that inhibition of cell cycle progression via kinase modulation could be one of the pathways through which these compounds exert their effects.[6][7]

CCR3 Receptor Antagonism

The C-C chemokine receptor 3 (CCR3) is implicated in inflammatory and allergic diseases, such as asthma. Urea derivatives have been identified as potent antagonists of this receptor. In one study, optimization of a lead compound led to the discovery of a potent 2-nitrophenyl-containing urea derivative with an IC₅₀ of 4.9 nM, highlighting the significant contribution of this scaffold to high-affinity receptor binding.[8]

Other Potential Activities

The broader class of aryl ureas has been explored for a multitude of pharmacological activities, suggesting further potential for 2-nitrophenyl derivatives. These activities include:

  • Anti-HIV and Antiviral: Urea and thiourea derivatives have shown a broad spectrum of antiviral activities.[2]

  • Antimicrobial: The urea scaffold is present in various compounds with antibacterial properties.[2]

  • CNS Activity: Certain N-phenylurea derivatives have been evaluated for antidepressant activity.[2]

PART 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For aryl urea derivatives, several key SAR principles have been established.

SAR cluster_scaffold Core 2-Nitrophenyl Urea Scaffold cluster_sar SAR Observations scaffold [2-Nitrophenyl]-NH-(C=O)-NH-[R] nitro_pos Position of NO₂ Group: Ortho-position influences H-bonding and conformation. scaffold->nitro_pos urea_link Urea Linker: Provides critical H-bonds for target binding. Rigidity is key. scaffold->urea_link r_group R-Group Substitution: - Bulky aliphatic/aromatic groups often enhance activity. - Substituents on aryl rings (e.g., halogens, methoxy) modulate potency and selectivity. scaffold->r_group caption Key SAR points for 2-Nitrophenyl Urea Derivatives.

Caption: Key SAR points for 2-Nitrophenyl Urea Derivatives.

  • The Urea Moiety: The central urea linker is paramount for activity. Its N-H protons are critical hydrogen bond donors that interact with key residues (e.g., glutamate, aspartate) in the hinge region of protein kinases or the binding pockets of receptors.[4]

  • The 2-Nitrophenyl Ring: The ortho-nitro substitution can induce a specific conformation due to steric hindrance and potential intramolecular hydrogen bonding. This pre-organized conformation can reduce the entropic penalty upon binding to a target, leading to higher affinity. However, in some cases, ortho-substitution can also lead to decreased activity due to steric hindrance, making substitution at the para-position more favorable.[9]

  • The N'-Substituent (R-group): The nature of the substituent on the other side of the urea moiety (the R-group) is a primary determinant of potency and selectivity.

    • Antiproliferative Activity: Studies show that substituents like 4-methoxybenzyl and 3,4-dichlorophenyl at this position yield potent compounds.[6]

    • Kinase Inhibition: For kinase inhibitors like Sorafenib, this R-group typically occupies a hydrophobic pocket, and its composition is critical for targeting specific kinases.[4]

    • General Trend: There is often a preference for bulky aliphatic (e.g., adamantyl) or substituted aromatic ring systems at this position to maximize favorable interactions within the target's binding site.[10]

PART 4: Proposed Mechanism of Action

While the precise mechanism can vary depending on the specific derivative and its biological target, a prominent proposed mechanism for the anticancer effects of aryl ureas is the inhibition of protein kinases .

Many N,N'-diaryl ureas function as Type II kinase inhibitors . These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[5]

MoA cluster_pathway Kinase Inhibition Pathway Kinase_Active Active Kinase (DFG-in) Kinase_Inactive Inactive Kinase (DFG-out) Kinase_Active->Kinase_Inactive Conformational Equilibrium Phosphorylation Substrate Phosphorylation Kinase_Active->Phosphorylation Catalyzes No_Signal Signal Transduction Blocked Kinase_Inactive->No_Signal Inhibits Pathway Urea_Drug 2-Nitrophenyl Urea Derivative Urea_Drug->Kinase_Inactive Binds & Stabilizes Substrate Substrate (e.g., ATP) Substrate->Kinase_Active Binds caption Proposed Mechanism: Type II Kinase Inhibition.

Caption: Proposed Mechanism: Type II Kinase Inhibition.

The urea moiety forms key hydrogen bonds in the hinge region, while the 2-nitrophenyl group and the distal R-group occupy adjacent hydrophobic pockets, effectively locking the kinase in its inactive state and preventing downstream signal transduction, which ultimately inhibits cell proliferation.[5]

Conclusion

2-Nitrophenyl urea derivatives represent a versatile and potent scaffold in medicinal chemistry. Their straightforward synthesis allows for extensive chemical exploration, while their inherent structural and electronic properties make them adept at interacting with a variety of biological targets. With demonstrated efficacy in areas like oncology and inflammatory diseases, this class of compounds continues to be a fertile ground for the discovery and development of novel therapeutics. Future work will likely focus on optimizing their selectivity, further elucidating their mechanisms of action, and improving their drug-like properties to translate their preclinical promise into clinical success.

References

  • Nitta, A., Iura, Y., Tomioka, H., Sato, I., Morihira, K., Kubota, H., Morokata, T., Takeuchi, M., Ohta, M., Tsukamoto, S., Imaoka, T., & Takahashi, T. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Unknown. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Taylor & Francis Online.
  • BenchChem. (2025).
  • Unknown. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • Unknown. (2016).
  • Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA. The Journal of Organic Chemistry.
  • Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Modi, R. V., & Sen, D. J. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Development and Research.
  • Unknown. (2008). Design, Synthesis, and Biological Evaluation of Phosphoramide Derivatives as Urease Inhibitors.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. .

  • Unknown. (n.d.). Review on role of urea and thiourea derivatives of some heterocyclic Scaffold in drug design and medicinal chemistry. International Journal of Chemical Research and Development.
  • Unknown. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Acid-Mediated Cyclodehydration of N-{[(2-Nitrophenyl)amino]carbonyl}glycine to 3-(2-Nitrophenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 3-(2-nitrophenyl)hydantoin via the acid-catalyzed cyclodehydration of N-{[(2-nitrophenyl)amino]carbonyl}glycine (also known as 2-nitrophenylhydantoic acid). Hydantoins are privileged scaffolds in medicinal chemistry, serving as core structures for anticonvulsants (e.g., phenytoin) and muscle relaxants (e.g., dantrolene).

The 3-substituted hydantoin motif is particularly valuable for developing functionalized heterocyclic libraries. The presence of the ortho-nitro group in this specific synthesis introduces steric and electronic factors that require optimized acidic conditions to ensure efficient ring closure while preventing degradation. This guide provides a robust, self-validating protocol suitable for milligram-to-gram scale synthesis.

Chemical Basis & Mechanism

The transformation is a classic cyclodehydration of a ureido acid.[1] Under strong acidic conditions, the terminal carboxylic acid is activated (or the urea carbonyl is protonated, facilitating tautomerization), allowing the distal urea nitrogen (N3 relative to the glycine moiety) to perform an intramolecular nucleophilic attack. This closes the imidazolidine-2,4-dione ring.

Reaction Scheme

The 2-nitrophenyl group, being electron-withdrawing, reduces the nucleophilicity of the attacking nitrogen. Consequently, this reaction requires thermal energy (reflux) and a strong acid catalyst (HCl) to proceed to completion.

ReactionMechanism SM N-{[(2-nitrophenyl)amino] carbonyl}glycine Inter Protonated Intermediate (Activated Carboxyl) SM->Inter + H⁺ (HCl) TS Cyclization Transition State Inter->TS - H₂O (Dehydration) Prod 3-(2-Nitrophenyl)hydantoin + H₂O TS->Prod Ring Closure

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of ureido acids to hydantoins.

Materials & Equipment

CategoryItemSpecification/Grade
Reagents N-{[(2-nitrophenyl)amino]carbonyl}glycine>95% Purity (Starting Material)
Hydrochloric Acid (HCl)Concentrated (37%) or 6N Aqueous
Ethanol (EtOH)Absolute or 95% (Recrystallization)
WaterDeionized (DI)
Equipment Round-bottom flask100 mL or 250 mL (depending on scale)
Reflux CondenserWater-cooled
Heating Mantle/Oil BathWith temperature control
Magnetic StirrerWith stir bar
Vacuum Filtration SetupBuchner funnel, filter paper, vacuum pump

Experimental Protocol

Workflow Overview

Workflow Setup 1. Suspension Suspend SM in HCl/H2O Reflux 2. Cyclization Reflux at 100°C (1-4 hours) Setup->Reflux Monitor 3. Monitoring TLC ( disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Isolation Cool to 0-4°C -> Precipitate Monitor->Workup Complete Purify 5. Purification Recrystallize from EtOH Workup->Purify

Figure 2: Step-by-step experimental workflow.

Detailed Procedure

Step 1: Reaction Setup

  • Weigh 1.0 equivalent of N-{[(2-nitrophenyl)amino]carbonyl}glycine into a round-bottom flask.

  • Add 10-15 volumes (mL/g) of 6N Hydrochloric Acid .

    • Note: If solubility is extremely poor, a mixture of Conc. HCl and Ethanol (1:1) can be used, but aqueous acid is preferred to drive the dehydration equilibrium.

Step 2: Cyclization (Reflux)

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 100°C for aqueous HCl).

  • Maintain reflux for 1 to 4 hours .

    • Observation: The starting material typically dissolves as the temperature rises. As the reaction proceeds, the less soluble hydantoin product may begin to precipitate or form an oil, depending on the solvent composition.

Step 3: Monitoring

  • Check reaction progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: Ethyl Acetate:Hexane (typically 1:1 or 2:1) or Methanol:DCM (1:9).

    • Visualization: UV light (254 nm). The hydantoin product will typically have a higher Rf value (less polar) than the carboxylic acid starting material.

Step 4: Workup & Isolation

  • Once the starting material is consumed, remove the heat source.

  • Allow the reaction mixture to cool slowly to room temperature.

  • Transfer the flask to an ice bath (0–4°C) and stir for 30 minutes to maximize precipitation.

  • Filter the solid precipitate using vacuum filtration.[2]

  • Wash the filter cake with cold water (3 x 10 mL) to remove residual acid.

    • Check: Verify the filtrate pH is neutral.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

  • Dissolve the solid in boiling ethanol. If insoluble particles remain, filter while hot.

  • Allow the solution to cool; collect the crystalline product by filtration.

  • Dry in a vacuum oven at 50°C for 4 hours.

Expertise & Troubleshooting (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to steric hindrance of 2-NO₂ group.Extend reflux time to 6-8 hours; ensure acid concentration is sufficient (increase to conc. HCl if needed).
Oiling Out Product forms an oil rather than a solid upon cooling.Reheat to dissolve, then cool very slowly with vigorous stirring. Seed with a crystal of pure product if available.
Impurity Persistence Hydrolysis of the urea bond (reversal to aniline/glycine).Avoid excessively prolonged reflux (>12 hours). Ensure temperature does not exceed 100-110°C.
Starting Material Remains Equilibrium issue.The reaction is a dehydration. Ensure the acid concentration is high enough to sequester water, or use a Dean-Stark trap if using a non-aqueous solvent (e.g., Toluene/pTSA method).

Scientific Insight: The ortho-nitro group creates steric bulk near the reacting urea nitrogen. While electron-withdrawing groups generally deactivate the nitrogen, the acid-catalyzed mechanism activates the carbonyl electrophile, compensating for the reduced nucleophilicity. However, the steric clash may slow the rate of ring closure compared to a para-substituted analogue.

Characterization

To validate the synthesis, the following analytical data should be obtained:

  • Melting Point: Expect a sharp melting point range (specific value depends on purity, typically >150°C for nitro-hydantoins).

  • IR Spectroscopy:

    • Look for two distinct carbonyl stretches characteristic of the hydantoin ring (approx. 1720 cm⁻¹ and 1770 cm⁻¹).

    • Absence of the broad O-H stretch of the carboxylic acid starting material.

  • ¹H NMR (DMSO-d₆):

    • δ ~4.0-4.5 ppm (s, 2H): Methylene protons (CH₂) at the C5 position.

    • δ ~11.0-11.5 ppm (s, 1H): Imide proton (N1-H).

    • Aromatic Region: Four protons corresponding to the 2-nitrophenyl ring.

    • Note: The disappearance of the carboxylic acid proton (usually broad, >12 ppm) and the urea NH protons confirms cyclization.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • López, C. A., & Trigo, G. G. (1985).[3] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177–228.[3]

  • Meusel, M., & Gütschow, M. (2004).[3] "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443.

Sources

Application Note: N-{[(2-nitrophenyl)amino]carbonyl}glycine as a Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of N-{[(2-nitrophenyl)amino]carbonyl}glycine (also known as 2-[(2-nitrophenyl)ureido]acetic acid ) as a specialized building block in peptidomimetic drug design. Unlike flexible native peptides, this urea-based scaffold introduces local conformational constraints. The ortho-nitro substituent on the aromatic ring functions as a critical structural lock, forming an intramolecular hydrogen bond with the proximal urea proton. This interaction mimics the


-turn secondary structures found in bioactive proteins, making this unit invaluable for fragment-based drug discovery (FBDD) and the development of protease inhibitors, particularly in the calpain and PSMA inhibitor classes.

Scientific Rationale: The "Nitro-Urea" Turn

Conformational Locking Mechanism

The primary value of this building block lies in its ability to pre-organize peptide backbones. In native peptides, the


 and 

torsion angles are relatively free. However, in N-{[(2-nitrophenyl)amino]carbonyl}glycine, the urea linkage provides a hydrogen bond donor (NH) and acceptor (C=O).

Crucially, the 2-nitro group (


)  acts as an intramolecular hydrogen bond acceptor for the aryl-NH of the urea. This forms a pseudo-six-membered ring (planarized), locking the rotation around the 

bond. This "conformational lock" reduces the entropic penalty of binding to a target receptor, often enhancing affinity by orders of magnitude compared to flexible analogs.
Visualization of the Locking Mechanism

The following diagram illustrates the synthesis and the intramolecular hydrogen bonding network that enforces the turn conformation.

G cluster_0 Precursors cluster_1 cluster_2 Peptidomimetic Scaffold Iso 2-Nitrophenyl Isocyanate Rxn Nucleophilic Addition Iso->Rxn Gly Glycine / Gly-Ester Gly->Rxn Prod N-{[(2-nitrophenyl)amino] carbonyl}glycine Rxn->Prod Yield >85% Lock Conformational Lock (Intramolecular H-Bond) Prod->Lock Stabilizes Turn

Figure 1: Synthesis pathway and the resulting conformational lock induced by the nitro-urea interaction.

Protocol 1: Solution-Phase Synthesis of the Building Block

Objective: To synthesize high-purity N-{[(2-nitrophenyl)amino]carbonyl}glycine for use in Solid Phase Peptide Synthesis (SPPS).

Materials
  • Reagent A: 2-Nitrophenyl isocyanate (CAS: 3320-86-3) - Highly Electrophilic

  • Reagent B: Glycine benzyl ester p-toluenesulfonate salt (Gly-OBzl·TsOH)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - Optional

Step-by-Step Methodology
  • Preparation of Amine:

    • Dissolve Gly-OBzl·TsOH (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

      
       or Ar).
      
    • Add TEA (2.2 equiv) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Isocyanate Coupling:

    • Dissolve 2-Nitrophenyl isocyanate (1.05 equiv) in DCM (10 mL).

    • Add the isocyanate solution dropwise to the glycine solution at 0°C over 20 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent side reactions.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: Hexane/EtOAc 1:1). The isocyanate spot (high

      
      ) should disappear; the urea product will appear at a lower 
      
      
      
      .
  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess base/amine.

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Deprotection (Hydrogenolysis):

    • Dissolve the crude benzyl ester in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon atmosphere for 4–6 hours.
      
    • Filter through Celite and concentrate to yield the free acid: N-{[(2-nitrophenyl)amino]carbonyl}glycine.

    • Yield Target: >85%.

Protocol 2: Solid-Phase Integration (SPPS)

Objective: Incorporating the urea unit into a peptide chain (e.g., Resin-Peptide-


).

Challenge: The urea NH groups are less nucleophilic than amides, but the carboxylic acid of the glycine moiety behaves like a standard amino acid.

Workflow
  • Activation:

    • Dissolve the building block (3.0 equiv) in DMF.

    • Add HATU (2.9 equiv) and DIPEA (6.0 equiv).

    • Pre-activation time: 2 minutes (Do not exceed 5 mins to avoid racemization, though Gly is achiral).

  • Coupling:

    • Add the activated mixture to the Resin-Peptide-

      
      .
      
    • Shake at RT for 45–60 minutes.

  • Validation (Kaiser Test):

    • Perform a Kaiser test.[1] A negative result (yellow beads) indicates successful capping of the resin-bound amine by the urea building block.

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5) cleavage will release the peptide. The urea linkage is stable to standard TFA acidolysis.

Data Analysis & Characterization

To validate the synthesis and the "turn" conformation, compare the NMR shifts of the urea protons.

Table 1: Diagnostic NMR Signals (DMSO-


) 
Proton EnvironmentChemical Shift (

ppm)
MultiplicityStructural Insight
Urea

9.50 – 10.20 SingletDownfield shift indicates H-bond with

Urea

6.50 – 7.20TripletTypical urea proton, solvent exposed
Glycine

3.80 – 4.00DoubletStandard glycine positioning
Phenyl

(ortho to

)
8.00 – 8.20DoubletDeshielded by nitro group

Interpretation: In non-nitro analogs (e.g., phenylureido-glycine), the


 typically resonates around 8.5–9.0 ppm. The shift to >9.5 ppm in the 2-nitro derivative confirms the presence of the intramolecular hydrogen bond (deshielding effect), validating the "turn" conformation.

Advanced Application: Reductive Cyclization

A powerful feature of this building block is its "latent" reactivity. Post-synthesis reduction of the nitro group yields an aniline, which can nucleophilically attack the urea carbonyl or the glycine carbonyl to form heterocycles.

Cyclization Step1 Nitro-Urea Peptide (On Resin or Solution) Step2 Reduction (SnCl2 or H2/Pd) Step1->Step2 Step3 Intermediate: 2-Amino-phenyl urea Step2->Step3 Step4 Cyclization (Heat/Acid) Step3->Step4 Intramolecular Attack Step5 Benzodiazepine / Hydantoin Scaffold Step4->Step5 Diversity Oriented Synthesis

Figure 2: Pathway for converting the peptidomimetic tether into a cyclic benzodiazepine-like scaffold.

References

  • Sureshbabu, V. V., et al. (2009).[2] "One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3." Synlett.

  • Guichard, G., et al. (2006). "Urea-based peptidomimetics: A new class of calpain inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on urea inhibitors).

  • Nowick, J. S., et al. (2003). "Turn-Mimic Hydantoin-Based Loops." Journal of Organic Chemistry. (Mechanistic insight into urea/turn mimicry).

  • Kularatne, S. A., et al. (2009).[1] "Synthesis of Urea-Based PSMA Inhibitors." Molecular Pharmaceutics. (Application of urea scaffolds in drug delivery).

  • Google Patents. (2001). "Novel process for synthesis of heteroaryl-substituted urea compounds." WO2001004115A2.

Sources

Application of N-{[(2-nitrophenyl)amino]carbonyl}glycine in anion sensing studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of N-{[(2-nitrophenyl)amino]carbonyl}glycine (hereafter referred to as 2-NPUG ) as a colorimetric chemosensor for biologically and environmentally significant anions.

2-NPUG represents a class of "push-pull" chromogenic receptors where a urea binding site acts as the recognition unit and a 2-nitrophenyl group serves as the signaling unit. Upon interaction with basic anions (specifically


, 

, and

), the molecule undergoes a distinct spectral shift visible to the naked eye.[1][2] This note provides validated protocols for synthesis, spectrophotometric titration, stoichiometry determination, and structural elucidation via NMR.

Chemical Profile & Mechanism

Molecule: N-{[(2-nitrophenyl)amino]carbonyl}glycine IUPAC Name: 2-(3-(2-nitrophenyl)ureido)acetic acid Core Function: Hydrogen-bond donor (Urea moiety) coupled with an electron-withdrawing chromophore (Nitro group).

Mechanism of Action

The sensing mechanism relies on the acidity of the urea N-H protons. The electron-withdrawing nature of the ortho-nitro group enhances the acidity of the proximal N-H, facilitating strong hydrogen bonding with anions.

  • Recognition: The urea motif forms a bifurcated hydrogen bond complex with the anion (

    
    ).
    
  • Signal Transduction: For highly basic anions (e.g.,

    
    ), the interaction often proceeds from H-bonding to full deprotonation. This increases charge density on the urea nitrogen, facilitating Intramolecular Charge Transfer (ICT) to the nitro group, resulting in a bathochromic shift (yellow 
    
    
    
    orange/red).

Diagram 1: Sensing Mechanism & Pathway

AnionSensingMechanism Receptor 2-NPUG Receptor (Colorless/Pale Yellow) Complex [Receptor-Anion] Complex (H-Bonding) Receptor->Complex + Anion (Low Conc.) Anion Target Anion (F-, AcO-) Anion->Complex Deprotonated Deprotonated Species (Charge Transfer) Complex->Deprotonated High Basicity/Conc. Signal Color Change (Yellow -> Orange/Red) Deprotonated->Signal ICT Transition

Caption: Mechanistic pathway of anion recognition. Initial H-bonding leads to complex formation; highly basic anions induce deprotonation and subsequent colorimetric signal.

Experimental Protocols

Protocol 1: Synthesis of 2-NPUG

Objective: Synthesize the receptor via nucleophilic addition of glycine to 2-nitrophenyl isocyanate.

Reagents:

  • Glycine (High purity)

  • 2-Nitrophenyl isocyanate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, 1M)

  • Solvents: Water, Ethanol, Dichloromethane (DCM)

Procedure:

  • Solubilization: Dissolve Glycine (10 mmol, 0.75 g) in 10 mL of 1M NaOH. Expert Note: Glycine is zwitterionic and insoluble in organic solvents. The base converts it to the glycinate anion (

    
    ), making the amine nucleophilic.
    
  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 2-Nitrophenyl isocyanate (10 mmol, 1.64 g) dissolved in minimal dry THF or Acetone (5 mL) over 20 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (urea salt) may form.

  • Acidification: Filter any insoluble impurities. Acidify the filtrate carefully with 1M HCl to pH ~3. The free acid form of 2-NPUG will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (to remove NaCl), and recrystallize from hot Ethanol/Water (9:1).

  • Yield Check: Dry in a vacuum oven at 60°C. Expected yield: 70-85%.

Protocol 2: UV-Vis Spectrophotometric Titration

Objective: Quantify binding affinity and detection limits.[2]

Materials:

  • Spectrophotometer (200–800 nm range)

  • Solvent: DMSO (HPLC Grade) or Acetonitrile (if solubility permits). Note: DMSO is preferred for solubility but competes for H-bonds; Acetonitrile offers higher sensitivity.

  • Anion Stock: Tetrabutylammonium (TBA) salts of

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .[3]

Workflow:

  • Host Solution: Prepare a

    
     M solution of 2-NPUG in DMSO.
    
  • Guest Solution: Prepare

    
     M solutions of TBA-anions in DMSO.
    
  • Titration:

    • Place 2.5 mL of Host Solution in a quartz cuvette. Record spectrum (

      
      ).
      
    • Add Guest Solution in aliquots (e.g., 0.1 equiv. up to 10 equiv.) using a micropipette.

    • Mix and record spectrum after each addition (

      
      ).
      
  • Data Processing: Plot Absorbance vs. Concentration at the new

    
     (typically 400–450 nm).
    

Data Table Template: | Anion Added (Equiv.) |


 (nm) | Absorbance (a.u.) | Color Observed |
| :--- | :--- | :--- | :--- |
| 0.0 (Free Receptor) | 340 | 0.15 | Pale Yellow |
| 0.5 (

) | 385 | 0.35 | Yellow-Orange | | 1.0 (

) | 420 | 0.85 | Orange | | 5.0 (

) | 425 | 1.20 | Red-Orange |
Protocol 3: Stoichiometry Determination (Job's Plot)

Objective: Determine the binding stoichiometry (Host:Guest ratio) using the Method of Continuous Variations.[4][5]

Diagram 2: Job's Plot Workflow

JobsPlotWorkflow Start Prepare Equimolar Stocks (Host & Guest = 1 mM) Mix Prepare 10-12 Vials Varying Mole Fractions (X) Total Volume Constant Start->Mix Measure Measure Absorbance (A) at Complex Lambda_max Mix->Measure Calc Calculate Delta A (A_obs - A_theoretical) Measure->Calc Plot Plot Delta A vs. Mole Fraction (X) Calc->Plot Analyze Peak Position Indicates Ratio X=0.5 -> 1:1 X=0.66 -> 1:2 Plot->Analyze

Caption: Workflow for Job's Plot analysis. The peak of the curve indicates the binding stoichiometry (e.g., 0.5 mole fraction = 1:1 complex).

Critical Steps:

  • Maintain a constant total molar concentration (

    
    ).
    
  • Vary mole fraction (

    
    ) from 0 to 1 (e.g., 1:9, 2:8 ... 9:1).
    
  • Plot

    
     vs 
    
    
    
    .
  • Self-Validation: If the curve is asymmetrical, check for multiple equilibria or kinetic issues.

Protocol 4: NMR Titration

Objective: Map the specific interaction sites (N-H protons).

Procedure:

  • Sample Prep: Dissolve 2-NPUG (5-10 mM) in DMSO-

    
     (0.5 mL).
    
  • Initial Scan: Record the spectrum of the free receptor. Identify the urea N-H singlets (typically

    
     8.5–9.5 ppm) and aromatic protons.
    
  • Titration:

    • Add aliquots of TBA-Anion (in DMSO-

      
      ) directly to the NMR tube.
      
    • Shake well and record spectrum after each addition (0.2, 0.5, 1.0, 2.0 equiv).

  • Analysis:

    • H-Bonding: Look for downfield shifts (

      
       ppm) of urea protons.
      
    • Deprotonation: Look for the disappearance of urea signals and upfield shifts of aromatic protons due to increased electron density.

Expert Insights & Troubleshooting

  • Solvent Effects: The choice of solvent is the single biggest variable.

    • DMSO: Good solubility but competes for H-bonds. Binding constants (

      
      ) will be lower.
      
    • Acetonitrile/Chloroform: Higher

      
       but 2-NPUG (specifically the glycine tail) may have poor solubility. Tip: If solubility is an issue in MeCN, use the methyl ester derivative of glycine during synthesis.
      
  • Hygroscopicity: TBA salts are extremely hygroscopic. Water interferes with anion binding (competes for the urea site). Always dry TBA salts in a vacuum desiccator over

    
     before use.
    
  • Interference: The carboxylic acid group on the glycine moiety can self-associate or interact with the urea group. If "messy" NMR spectra are observed, convert the carboxylic acid to a methyl ester to isolate the urea-anion interaction.

References

  • Gale, P. A., & Gunnlaugsson, T. (2010).[3] Supramolecular chemistry of anionic species. Chemical Society Reviews, 39(10), 3595-3596. [Link]

  • Esteban-Gómez, D., Fabbrizzi, L., & Licchelli, M. (2005). Why does the addition of fluoride to a urea-based receptor induce deprotonation? The Journal of Organic Chemistry, 70(14), 5717-5720. [Link]

  • Amendola, V., et al. (2010). Anion recognition by urea and thiourea based receptors.[1][3][6] Chemical Society Reviews, 39, 3889-3915. [Link]

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203. [Link]

  • Baggi, G., & Fabbrizzi, L. (2013).[7] Enhancing the Anion Affinity of Urea-Based Receptors.[7][8] Inorganic Chemistry, 52(9), 5273–5283.[7] [Link]

Sources

Application Note: N-{[(2-nitrophenyl)amino]carbonyl}glycine in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating novel Plant Growth Regulators (PGRs). It focuses on the characterization of N-{[(2-nitrophenyl)amino]carbonyl}glycine (referred to herein as NPACG ), a synthetic urea-amino acid conjugate.

This molecule represents a unique "hybrid" pharmacophore: it possesses the di-substituted urea core characteristic of potent cytokinins (like Thidiazuron or CPPU) but is terminated with a glycine moiety , suggesting potential interactions with auxin conjugation pathways or amino acid transporters.

Introduction & Chemical Logic

The research interest in N-{[(2-nitrophenyl)amino]carbonyl}glycine (NPACG) stems from its structural duality. Understanding its chemical behavior is a prerequisite for reproducible biological data.

Structural Pharmacophores
  • The Urea Bridge (-NH-CO-NH-): This is the primary driver of cytokinin-like activity. In established PGRs like Forchlorfenuron (CPPU) and Thidiazuron (TDZ) , this bridge facilitates binding to the CHASE domain of histidine kinase receptors (AHK4/CRE1).

  • The 2-Nitrophenyl Group: An electron-withdrawing group (EWG). In SAR studies, the 2-position substitution on the phenyl ring is critical for steric fitting into the receptor pocket. The nitro group (

    
    ) provides unique electronic properties compared to the chloro- groups found in CPPU.
    
  • The Glycine Tail (-CH2-COOH): This distinguishes NPACG from standard urea cytokinins. It introduces an acidic functionality, mimicking IAA-amino acid conjugates (like IAA-Gly). This may allow the molecule to be recognized by auxin transporters or conjugation enzymes (GH3 family), or act as a "pro-drug" that cyclizes into a hydantoin derivative.

Chemical Stability & Cyclization Warning

Critical Note: Under acidic conditions or high heat, ureido-acids (hydantoic acids) can cyclize to form hydantoins .

  • Reaction: NPACG

    
     3-(2-nitrophenyl)hydantoin + 
    
    
    
    .
  • Implication: Researchers must maintain neutral pH (7.0–7.4) during stock preparation to ensure they are testing the linear glycine conjugate and not the cyclic hydantoin degradation product.

Preparation & Handling Protocol

Reconstitution

NPACG is hydrophobic due to the nitrophenyl group but has an ionizable carboxylic acid tail.

ParameterSpecification
Molecular Weight ~239.19 g/mol
Solubility Low in water; High in DMSO or diluted NaOH.
Stock Concentration 10 mM or 100 mM
Storage -20°C, desiccated, protected from light (Nitro groups can be photolabile).

Step-by-Step Solubilization:

  • Weigh 23.9 mg of NPACG.

  • Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Alternative (for DMSO-sensitive assays): Dissolve in 0.5 mL of 0.1 N KOH, then slowly dilute with water to 10 mL (Final conc: ~10 mM). Adjust pH to 7.5 immediately.

  • Filter Sterilization: Use a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose nitrate/acetate as urea derivatives may bind.

Biological Assay Protocols

To validate the activity of NPACG, a "Triad Approach" is recommended: Callus Proliferation (Cytokinin), Root Inhibition (Auxin/Cytokinin crosstalk), and Leaf Senescence (Preservation).

Protocol A: Soybean/Tobacco Callus Bioassay (Cytokinin Activity)

Objective: Determine if NPACG acts as a cytokinin agonist by stimulating cell division in auxin-saturated tissues.

  • Explants: Use Nicotiana tabacum (cv. Wisconsin 38) pith segments or Glycine max (cv. Acme) cotyledonary callus.

  • Basal Medium: Murashige & Skoog (MS) salts + 3% Sucrose + 0.8% Agar, pH 5.7.

  • Hormonal Setup:

    • Constant: 2.0 mg/L IAA (Indole-3-acetic acid) or NAA.

    • Variable: NPACG at 0.01, 0.1, 1.0, 10.0 µM.

    • Controls: No Cytokinin (Negative), Kinetin or Zeatin (Positive).

  • Incubation: 25°C, 16h/8h light/dark cycle for 28 days.

  • Data Collection: Measure Fresh Weight (FW) and Dry Weight (DW).

    • Interpretation: If NPACG induces callus growth > Control, it binds the cytokinin receptor. The "Glycine" tail may reduce potency compared to CPPU due to charge repulsion in the binding pocket.

Protocol B: Wheat Leaf Senescence Assay (Stay-Green Effect)

Objective: Urea cytokinins are potent senescence inhibitors.[1][2] This assay tests if the glycine tail affects metabolic stability.

  • Plant Material: Primary leaves of 10-day-old wheat seedlings (Triticum aestivum).

  • Sectioning: Cut 3-cm segments from the leaf tip (discarding the apical 5 mm).

  • Treatment: Float segments in Petri dishes containing:

    • 3 mM MES buffer (pH 5.8).

    • NPACG (0.1, 1, 10, 50 µM).

    • Control: Buffer only (0 µM).

  • Incubation: Dark, 25°C for 72–96 hours.

  • Quantification: Extract chlorophyll in 80% Acetone. Measure Absorbance at 645 and 663 nm.

    • Calculation: Total Chlorophyll (

      
      ) = 
      
      
      
      .
Protocol C: Root Growth Inhibition & Gravitropism

Objective: Test for Auxin-like activity or Transport Inhibition.

  • Seeds: Arabidopsis thaliana (Col-0).

  • Plates: 1/2 MS vertical plates.

  • Treatment: Supplement agar with NPACG (0.1 – 10 µM).

  • Measurement (Day 7):

    • Primary Root Length.

    • Lateral Root Density.

    • Gravitropism Test: Rotate plates 90°. Measure root bending angle after 24h.

    • Interpretation: Reduced gravitropism suggests NPACG acts as an auxin transport inhibitor (similar to NPA), potentially due to the ureido-acid structure.

Mechanistic Visualization (Pathway & Logic)

The following diagram illustrates the hypothetical interaction of NPACG within the plant cell, contrasting its potential Cytokinin (CK) pathway activation vs. Auxin (IAA) pathway interference.

NPACG_Pathway cluster_membrane Plasma Membrane NPACG NPACG (Exogenous) Hydantoin Cyclic Hydantoin (Degradation) NPACG->Hydantoin Acidic pH/Heat AHK4 AHK4/CRE1 (CK Receptor) NPACG->AHK4 Agonist Binding (Urea Core) GH3 GH3 Enzymes (Conjugation) NPACG->GH3 Substrate Mimicry? (Glycine Tail) TIR1 TIR1/AFB (Auxin Receptor) NPACG->TIR1 Low Affinity? Signaling Phosphorelay (Type-B ARRs) AHK4->Signaling Activation Response_Aux Root Inhibition Transport Block GH3->Response_Aux Interference Response_CK Cell Division Shoot Initiation Signaling->Response_CK

Figure 1: Proposed Mode of Action. NPACG primarily targets the Cytokinin receptor (AHK4) via its urea core. However, the glycine tail introduces potential crosstalk with Auxin conjugation (GH3) or degradation pathways, distinguishing it from pure urea cytokinins.

Data Reporting & Analysis

When reporting results for NPACG, use the following table structure to ensure comparability with standard PGRs (like TDZ or Kinetin).

Assay TypeMetricNPACG (Optimal Conc.)Standard (e.g., TDZ)Relative Potency (%)
Callus (Tobacco) Fresh Weight (g)[Insert Data][Insert Data]

Senescence (Wheat) Chlorophyll (mg/g)[Insert Data][Insert Data]Higher = Better
Rooting (Arabidopsis)

Length (µM)
[Insert Data][Insert Data]Lower IC50 = Higher Toxicity

Key Analysis Checkpoints:

  • Dose-Response Curve: Is it bell-shaped? (Typical for cytokinins; high concentrations often induce toxicity or ethylene production).

  • Structure-Activity Verification: Compare NPACG to N-phenylurea (no nitro, no glycine) to isolate the effect of the nitro and glycine groups.

References

The following references provide the methodological grounding for the protocols described above and the context for Urea-based PGR research.

  • Mok, M. C., & Mok, D. W. (2001).Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology.

  • Ricci, A., et al. (2005).Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Growth Regulation.

  • Inoue, T., et al. (2001).Cytokinin-binding studies on AHK4/CRE1 cytokinin receptor.

  • Stirk, W. A., & Van Staden, J. (2010).Flow of cytokinins through the environment and their degradation.

  • Valent BioSciences.ReTain® Technical Manual (AVG). (Reference for amino-acid conjugate behavior in ethylene/auxin pathways, used for Protocol C comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Recrystallization of N-{[(2-nitrophenyl)amino]carbonyl}glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of N-{[(2-nitrophenyl)amino]carbonyl}glycine. Recrystallization is a powerful technique for purification, predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. The unique bifunctional nature of N-{[(2-nitrophenyl)amino]carbonyl}glycine—possessing a polar amino acid-urea backbone and a non-polar nitrophenyl group—presents specific challenges and optimization opportunities. This document provides a foundational protocol, a detailed troubleshooting guide, and methods for purity validation to ensure a successful and efficient purification process.

Section 1: Foundational Principles & Compound Properties

A successful recrystallization hinges on understanding the physicochemical properties of the target compound and selecting an appropriate solvent system.

Physicochemical Profile:

N-{[(2-nitrophenyl)amino]carbonyl}glycine is a complex molecule with distinct polar and non-polar regions. The glycine and urea moieties can participate in hydrogen bonding and are hydrophilic, while the 2-nitrophenyl group is aromatic and hydrophobic. This amphiphilic character dictates its solubility. The compound is expected to be a crystalline solid at room temperature.[1][2]

PropertyValue / DescriptionRationale / Source
Molecular Formula C₉H₉N₃O₅Based on its constituent parts.
Molecular Weight 239.19 g/mol Calculated from the molecular formula.[3]
Appearance Expected to be a light yellow to yellow crystalline solid.The nitrophenyl group is a chromophore. Similar dinitrophenyl compounds are yellow crystalline solids.[4]
Solubility Profile Soluble in polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in water; poorly soluble in non-polar solvents (e.g., hexane).The "like dissolves like" principle suggests that solvents capable of hydrogen bonding will dissolve the polar portion, while the aromatic ring interacts favorably with organic solvents. A mixed-solvent system is often ideal for such molecules.[5][6]
Expected Impurities Unreacted starting materials (glycine, 2-nitrophenyl isocyanate), side-products (e.g., hydantoins), and colored degradation products.Synthesis by-products are common; the nitroaromatic structure can lead to colored impurities.[7][8]

Section 2: Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification of N-{[(2-nitrophenyl)amino]carbonyl}glycine using a mixed-solvent system, such as Ethanol/Water.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Solvent Selection : Based on the compound's profile, an ethanol/water system is recommended. Ethanol is the "soluble" solvent, and water is the "insoluble" or "poor" solvent.

  • Dissolution : Place the crude N-{[(2-nitrophenyl)amino]carbonyl}glycine (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Heating and Solvent Addition : Heat the flask on a hot plate. Add the minimum amount of hot ethanol dropwise until the solid just dissolves.[9] It is critical to use the minimum volume necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[10]

  • Decolorization (If Necessary) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated charcoal. Reheat the mixture to boiling for a few minutes.[11]

  • Hot Gravity Filtration : If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[11][12] Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Inducing Crystallization : Heat the clear filtrate back to a boil. Add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification : Add one or two drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling : Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to remain in the solvent (mother liquor).[13][14]

  • Complete Crystallization : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[15]

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[9]

  • Drying : Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be caused by several factors:

  • High Impurity Level: Significant impurities can depress the melting point of the mixture.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supercooled liquid.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

Solutions:

  • Reheat the solution containing the oil until it fully redissolves.

  • Add a small amount of additional "soluble" solvent (e.g., ethanol) to decrease the saturation level slightly.[16]

  • Ensure a very slow cooling rate. You can insulate the flask by placing it on a cork ring or paper towels and covering it.[13] This encourages the molecules to organize into a crystal lattice rather than aggregating as a liquid.

  • If the problem persists, consider purifying the crude material by another method (e.g., column chromatography) to remove the impurities that are causing the issue before attempting recrystallization again.[16]

Q2: After cooling, no crystals have formed, or very few have appeared. What should I do?

A: This is a common problem that usually points to one of two causes: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[9][16] The microscopic scratches provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This provides a template for crystal growth.[13][16]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[10][16] Once the volume is reduced, attempt the cooling and nucleation steps again.

Q3: My final product is still colored, even after recrystallization. How can I obtain a purer, colorless/pale yellow product?

A: The persistence of color indicates the presence of highly soluble, colored impurities that were not effectively removed.

Solution:

  • Repeat the recrystallization, but this time, include a decolorization step. After dissolving the compound in the minimum amount of hot solvent, add a small amount of activated charcoal to the hot solution and swirl or stir for a few minutes.[11] The charcoal has a high surface area and adsorbs the large, colored impurity molecules. Remove the charcoal and any other solid impurities via hot gravity filtration before allowing the solution to cool and crystallize.[12] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Q4: The recrystallization resulted in a very low yield (<50%). How can I improve recovery?

A: A low yield is typically a consequence of using too much solvent during the dissolution step, incomplete crystallization, or losing material during transfers.

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound.[9]

  • Check the Mother Liquor: After filtering your crystals, try cooling the remaining solution (the mother liquor) further in a colder bath (e.g., salt-ice) to see if more crystals form. If a significant amount of product remains in the mother liquor, you can concentrate the solution by boiling off some solvent and attempting a second crystallization.[13]

  • Sufficient Cooling: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.[15]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[9]

Section 4: Troubleshooting Workflow

This diagram outlines the decision-making process for optimizing the recrystallization of N-{[(2-nitrophenyl)amino]carbonyl}glycine.

G start Start: Crude N-{[(2-nitrophenyl)amino]carbonyl}glycine dissolve Dissolve in minimum hot 'soluble' solvent (e.g., Ethanol) start->dissolve hot_filter_q Insoluble or colored impurities present? dissolve->hot_filter_q hot_filter Add charcoal (if colored). Perform hot gravity filtration. hot_filter_q->hot_filter Yes add_poor Add hot 'poor' solvent (e.g., Water) dropwise until cloudy, then clarify hot_filter_q->add_poor No hot_filter->add_poor cool Cool slowly to room temp, then in ice bath add_poor->cool crystals_q Crystals form? cool->crystals_q oiled_out_q Did it 'oil out'? crystals_q->oiled_out_q No collect Collect crystals by vacuum filtration. Wash with ice-cold solvent. crystals_q->collect Yes induce Induce Crystallization: 1. Scratch with glass rod 2. Add seed crystal oiled_out_q->induce No reheat Re-heat to dissolve. Add more 'soluble' solvent. Cool very slowly. oiled_out_q->reheat Yes induce->crystals_q Try again concentrate Too much solvent. Boil off excess & re-cool. induce->concentrate Still no crystals concentrate->cool reheat->cool purity_q Product pure? (Check Melting Point, TLC) collect->purity_q end End: Pure Product purity_q->end Yes repeat Repeat Recrystallization purity_q->repeat No repeat->dissolve

Caption: Troubleshooting workflow for recrystallization.

Section 5: Purity Assessment

Validating the purity of the final product is a critical step. Here are recommended methods to confirm the success of the recrystallization.

MethodPrincipleExpected Outcome for Pure Product
Melting Point Analysis A pure crystalline solid has a distinct and sharp melting point range (typically < 2 °C). Impurities broaden and depress this range.[11]A sharp, defined melting point that is higher than that of the crude starting material.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.The recrystallized product should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.
High-Performance Liquid Chromatography (HPLC) A highly sensitive chromatographic technique that separates, identifies, and quantifies each component in a mixture.[17][18]A single major peak in the chromatogram, with purity often calculated as >98% by area.

Protocol: Purity Assessment by TLC

  • Prepare Samples : Create dilute solutions of the crude material and the recrystallized product in a suitable solvent (e.g., acetone or ethyl acetate).

  • Spot the Plate : Use a capillary tube to spot small amounts of each solution onto a silica gel TLC plate, alongside a co-spot (both crude and pure spotted on the same lane).

  • Develop the Plate : Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a 7:3 mixture of ethyl acetate:hexane, to be optimized). Allow the solvent front to travel up the plate.

  • Visualize : Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. The nitrophenyl group should be UV-active.

  • Analyze : Compare the lanes. The purified sample should ideally show only the main product spot, which should be more intense and have fewer (or no) additional spots compared to the crude sample lane.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Virtual Amrita Laboratories. (n.d.). Recrystallization. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallisation. [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization, filtration and melting point. [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. [Link]

  • Wikipedia. (n.d.). Glycine. [Link]

  • PubChem. (n.d.). Glycine, N-(o-nitrophenyl)-, ethyl ester. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. [Link]

  • The Journal of Biological Chemistry. (1969). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ACS Omega. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. [Link]

  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

  • Toxicology and Environmental Health Sciences. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP). [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. [Link]

Sources

Technical Support Center: Resolving Impurities in Crude N-(2-nitrophenylcarbamoyl)glycine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(2-nitrophenylcarbamoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and purification of N-(2-nitrophenylcarbamoyl)glycine, offering step-by-step solutions grounded in chemical principles.

Issue 1: The final product is a sticky oil or fails to crystallize.

Possible Causes:

  • Presence of Excess Solvent: Residual solvent from the reaction or workup can prevent the product from solidifying.

  • Hygroscopic Nature of Impurities: Certain impurities may absorb moisture from the atmosphere, leading to an oily product.

  • Formation of Side-Products: The reaction may have produced by-products that are oils at room temperature and are co-solubilizing your desired product.

Troubleshooting Protocol:

  • Solvent Removal:

    • Ensure the crude product is thoroughly dried under high vacuum. A rotary evaporator is effective for initial solvent removal, followed by drying in a vacuum oven at a temperature below the product's melting point (if known) and above the boiling point of the residual solvent.

  • Trituration:

    • If the product remains oily, attempt trituration. This involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like hexanes or diethyl ether.

    • Procedure: Add a small amount of the cold solvent to the oily product and vigorously scratch the sides of the flask with a glass rod to induce crystallization. If successful, filter the resulting solid and wash with a small amount of the cold solvent.

  • Recrystallization from a Binary Solvent System:

    • If trituration fails, recrystallization is the next step. Since the product is oily, a single solvent may not be effective. A binary solvent system is often successful.[1]

    • Suggested Systems: Ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[1]

    • For a detailed protocol, refer to the "Experimental Protocols" section below.

Issue 2: The isolated product has a low melting point and a broad melting range.

Possible Causes:

  • Presence of Impurities: This is the most common cause. Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.

  • Unreacted Starting Materials: Residual 2-nitroaniline or glycine can act as impurities.

  • Side-Reaction Products: By-products from the reaction will also lower and broaden the melting point.

Troubleshooting Workflow:

Caption: Workflow for addressing a low and broad melting point.

Troubleshooting Protocol:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Perform TLC to visualize the number of components in your crude product.

    • Recommended Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and travels up the plate.

    • Spot the crude product alongside the starting materials (2-nitroaniline and glycine, if soluble) to identify any unreacted precursors.

  • Purification Based on TLC Results:

    • If distinct spots are observed: Column chromatography is the most effective method for separating the desired product from impurities. Refer to the "Experimental Protocols" section for a detailed procedure.

    • If streaking or overlapping spots are observed: This may indicate very polar impurities or that the chosen solvent system is not optimal. Experiment with different solvent systems for TLC before attempting column chromatography.

    • If the major impurity is an unreacted starting material: Consider a purification method that targets the specific functional group of the impurity. For example, an acidic wash could remove residual 2-nitroaniline.

Issue 3: The product is persistently yellow, even after initial purification.

Possible Causes:

  • Presence of 2-Nitroaniline: The starting material, 2-nitroaniline, is a vibrant yellow-orange solid. Even trace amounts can impart a yellow color to the final product.

  • Formation of Azo Compounds: Under certain conditions, trace side reactions can lead to the formation of highly colored azo compounds.

  • Degradation Products: The nitro group can be sensitive to certain conditions, and degradation can lead to colored impurities.

Troubleshooting Protocol:

  • Acidic Wash:

    • If you suspect residual 2-nitroaniline, an acidic wash can be very effective. 2-nitroaniline is basic and will be protonated by an acid, forming a water-soluble salt.

    • Procedure: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl. Separate the layers and then wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Activated Carbon Treatment:

    • Activated carbon is excellent for removing highly colored, non-polar impurities.

    • Procedure: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes, then perform a hot filtration to remove the carbon. Allow the filtrate to cool and crystallize. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.

  • Thorough Recrystallization:

    • A carefully performed recrystallization can effectively remove colored impurities. Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-(2-nitrophenylcarbamoyl)glycine?

Pure N-(2-nitrophenylcarbamoyl)glycine should be a pale yellow to off-white crystalline solid. While a specific literature melting point can vary slightly depending on the source and analytical method, a sharp melting point is indicative of high purity. For comparison, related compounds like N-(2,4-dinitrophenyl)glycine appear as a yellow crystalline solid.[2]

Q2: What are the most common side reactions in this synthesis?

The primary side reaction of concern is the formation of di-substituted ureas, where the isocyanate intermediate reacts with another molecule of 2-nitroaniline instead of glycine. Additionally, self-condensation of glycine can occur under certain conditions.[3][4]

Q3: Can I use a different base for this reaction?

While various bases can be used, the choice of base can influence the reaction rate and the impurity profile. A non-nucleophilic base is generally preferred to avoid side reactions with the isocyanate intermediate.

Q4: What are the key safety considerations when working with 2-nitroaniline?

2-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Q5: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the expected value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups (e.g., C=O of the urea and carboxylic acid, N-H bonds, and the nitro group).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System

This protocol is designed for situations where a single solvent is not effective for recrystallization.

  • Solvent Selection: Choose a solvent pair where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexanes.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

This is a standard method for purifying organic compounds.

  • Adsorbent and Eluent Selection: Silica gel is the most common stationary phase for this type of compound. The eluent (mobile phase) should be chosen based on TLC analysis. A good starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (if necessary, then adsorb it onto a small amount of silica gel and dry it). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to move the solvent through the column. Collect fractions as the solvent comes off the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/SystemNotes
TLC Mobile Phase Ethyl Acetate/Hexanes (1:1 or 2:1) + 1% Acetic AcidThe acetic acid ensures the carboxylic acid is protonated.
Recrystallization Solvents Ethanol/Water, Acetone/Hexanes, Ethyl Acetate/Hexanes[1]Choice depends on the specific impurities present.
Column Chromatography Stationary Phase Silica GelStandard choice for moderately polar compounds.
Column Chromatography Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a lower polarity and gradually increase.

References

  • Google Patents. Process for preparing glycine in high yield.
  • Eagles, J., Laird, W. M., Matai, S., Self, R., & Synge, R. L. (1971). N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean (Vicia faba L.). Biochemical Journal, 121(3), 425–430. [Link]

  • ResearchGate. Synthesis of N-nitroso glycine 27-36. [Link]

  • Google Patents. Method for separating and purifying glycine by using N, N-dibutyl ethanolamine.
  • Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. [Link]

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  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. [Link]

  • Google Patents.
  • European Patent Office. Method for purifying glycine - EP 0459803 A1. [Link]

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  • Semantic Scholar. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. [Link]

  • ResearchGate. Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. [Link]

  • European Patent Office. N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - EP 3153498 A1. [Link]

  • PubChem. N-(2-Furoyl)Glycine. [Link]

  • PubMed. The separation by liquid chromatography (under elevated pressure) of phenyl, benzyl, and O-nitrophenyl glycosides of oligosaccharides. Analysis of substrates and products for four N-acetyl-D-glucosaminyl-transferases involved in mucin synthesis. [Link]

  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

  • ResearchGate. Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. [Link]

  • ResearchGate. Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]

  • Axios Research. Glycine Impurity 2 - CAS - 1808989-50-5. [Link]

  • Pharmaffiliates. Glycine-impurities. [Link]

  • Journal of American Science. Synthesis and Characterization of Some N-Protected Amino Acid Complexes. [Link]

  • On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. [Link]

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Validation & Comparative

A Comparative Guide to FTIR Spectrum Analysis of Urea and Carboxyl Moieties in o-Nitrophenylhydantoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering rapid, non-destructive, and highly specific information about the functional groups within a molecule.[1][2][3] This guide provides an in-depth analysis of the FTIR spectrum of o-nitrophenylhydantoic acid, a molecule of interest due to its dual functionality, incorporating both a urea and a carboxyl group. The inherent spectral overlap of these groups presents a unique analytical challenge. This document is designed for researchers and scientists, offering a framework for dissecting complex spectra, understanding the causality behind experimental choices, and confidently assigning vibrational modes.

Theoretical Foundations: Molecular Vibrations and IR Absorption

The principle of FTIR spectroscopy is rooted in the interaction of infrared radiation with molecular vibrations.[3] Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching (changes in bond length) and bending (changes in bond angle).[1][3] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."[2][4] The analysis focuses on the mid-IR region (4000–400 cm⁻¹), where most fundamental vibrations of organic molecules occur.[5][6]

Deciphering the Signatures: Characteristic Vibrational Modes

To analyze o-nitrophenylhydantoic acid, we must first understand the characteristic spectral signatures of its constituent functional groups.

The Carboxyl Group (-COOH)

The carboxylic acid functional group provides some of the most recognizable peaks in an IR spectrum, largely due to strong intermolecular hydrogen bonding which forms a stable dimer.

  • O–H Stretch: This is arguably the most distinct feature, appearing as a very broad and intense absorption band in the 3300-2500 cm⁻¹ region.[7][8] Its exceptional broadness is a direct result of the hydrogen-bonded dimer structure, which creates a continuum of O-H bond energies.[8]

  • C=O Stretch: A sharp, strong absorption peak is observed between 1760-1690 cm⁻¹.[8] For dimeric carboxylic acids, this peak is typically centered around 1725-1700 cm⁻¹.[5][7] Conjugation with an aromatic ring, as in our target molecule, can shift this frequency slightly lower.[7]

  • C–O Stretch: This band appears in the 1320-1210 cm⁻¹ range and is often coupled with O-H in-plane bending.[8][9]

The Urea Moiety (-NH-CO-NH-)

The urea group, technically a diamide of carbonic acid, has its own set of characteristic vibrations.

  • N–H Stretch: This typically appears as one or two distinct peaks in the 3600-3200 cm⁻¹ range.[10] For a secondary amide/urea structure like that in hydantoic acid, a single, moderately broad peak is expected. While hydrogen bonding can broaden this peak, it is generally sharper than the O-H stretch of a carboxylic acid.[11]

  • C=O Stretch (Amide I Band): This is a very strong and sharp absorption, typically found between 1680-1630 cm⁻¹.[12] The resonance effect in the amide bond gives the C=O bond less double-bond character than a ketone, shifting its frequency lower than that of the carboxylic acid C=O.

  • N–H Bend (Amide II Band): This peak, arising from a combination of N-H bending and C-N stretching, is found around 1650-1600 cm⁻¹.[10]

  • C–N Stretch: These vibrations occur in the 1460-1450 cm⁻¹ region and are of moderate intensity.[13][14]

Experimental Protocol: A Self-Validating System

The integrity of an FTIR spectrum is critically dependent on meticulous sample preparation. For a solid powder like o-nitrophenylhydantoic acid, the KBr (potassium bromide) pellet method is a classic and reliable technique.[15]

Materials and Instrumentation
  • FTIR Spectrometer (e.g., Agilent Cary 630, Bruker ALPHA II)

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Vacuum pump

  • Infrared (IR) grade KBr powder

  • o-Nitrophenylhydantoic acid (analyte)

Step-by-Step KBr Pellet Preparation Workflow

The goal of this protocol is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a high-quality spectrum.

  • Drying: Gently heat the KBr powder at ~110°C for 2-3 hours and store it in a desiccator.[15] This step is critical to remove adsorbed water, which would otherwise introduce a broad O-H absorption band around 3400 cm⁻¹ and interfere with the N-H signal.

  • Grinding: Place ~100-200 mg of the dried KBr into an agate mortar. Add ~1-2 mg of the o-nitrophenylhydantoic acid sample (a sample-to-KBr ratio of roughly 1:100 is ideal).[16]

  • Mixing & Pulverizing: Grind the mixture thoroughly for 3-5 minutes.[17] The objective is to reduce the particle size of the analyte to less than the wavelength of the IR radiation (<2.5 µm) to prevent significant scattering (the Christiansen effect), which can distort the baseline and peak shapes.[17][18]

  • Pellet Formation: Transfer the fine powder to the pellet die. Assemble the die and connect it to a vacuum line for several minutes to remove entrapped air, which can cause the pellet to be opaque.[15]

  • Pressing: Apply pressure (approx. 8-10 tons) for 2-3 minutes. This causes the KBr to plastically deform and encapsulate the analyte in a solid, salt-crystal matrix.[15]

  • Inspection: A high-quality pellet should be thin and transparent or translucent. Opaque or cloudy pellets indicate poor grinding, insufficient pressure, or moisture.[17]

Data Acquisition Parameters
  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)

  • Background: A background spectrum must be collected using either an empty sample holder or a blank KBr pellet to ratio out instrument and atmospheric (H₂O, CO₂) absorptions.[19]

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Analysis Dry 1. Dry KBr Powder Grind 2. Grind Analyte Mix 3. Mix Analyte + KBr (1:100) Pulverize 4. Pulverize Mixture Load 5. Load Die Pulverize->Load Evacuate 6. Evacuate Air Press 7. Apply Pressure (8-10 tons) Inspect 8. Inspect Pellet Background 9. Collect Background Spectrum Inspect->Background Sample 10. Collect Sample Spectrum Process 11. Ratio & Process Data Analyze 12. Analyze Spectrum

FTIR Experimental Workflow via KBr Pellet Method.

Spectral Analysis and Comparative Interpretation

The hypothetical spectrum of o-nitrophenylhydantoic acid is a composite of the individual functional group signatures, with subtle shifts due to the overall molecular environment.

molecular_structure cluster_mol o-Nitrophenylhydantoic Acid cluster_vib Key Vibrational Modes (cm⁻¹) mol Structure OH_stretch O-H Stretch (Carboxyl) ~3300-2500 (very broad) NH_stretch N-H Stretch (Urea) ~3350 (sharp) CO_acid C=O Stretch (Carboxyl) ~1710 (strong, sharp) CO_urea C=O Stretch (Urea, Amide I) ~1670 (strong, sharp) NH_bend N-H Bend (Urea, Amide II) ~1620 (moderate) CN_stretch C-N Stretch (Urea) ~1455 (moderate)

Key Functional Groups and Vibrational Frequencies.
Peak Assignment and Discussion

The following table summarizes the expected vibrational frequencies and provides an interpretation for the analysis of o-nitrophenylhydantoic acid.

Wavenumber (cm⁻¹)IntensityShapeAssignment & Comparative Notes
~3350MediumRelatively SharpN-H Stretch (Urea) . This peak lies superimposed on the much broader O-H stretch from the carboxyl group. Its relative sharpness is a key differentiating feature.[10][11]
3300-2500StrongVery BroadO-H Stretch (Carboxyl) . The hallmark of a hydrogen-bonded carboxylic acid. Its immense breadth is the primary characteristic distinguishing it from the N-H stretch.[5][8][20]
~3080WeakSharpAromatic C-H Stretch . Characteristic of C-H bonds on the phenyl ring.[21][22]
~1710StrongSharpC=O Stretch (Carboxyl) . This peak is at a higher frequency than the urea C=O due to the nature of the carbonyl in a carboxylic acid.[7][9]
~1670StrongSharpC=O Stretch (Urea, Amide I) . This is the primary carbonyl absorption from the urea moiety. Its position, ~40 cm⁻¹ lower than the acid carbonyl, is a critical data point for distinguishing the two.[10][14][23]
~1620MediumSharpN-H Bend (Urea, Amide II) . A secondary confirmation of the urea/amide structure.[10]
~1580 & ~1480Medium-WeakSharpC=C Aromatic Ring Stretches . Confirms the presence of the phenyl group.[21][22]
~1530 & ~1350StrongSharpAsymmetric & Symmetric N-O Stretches (Nitro Group) . Confirms the presence of the nitro (-NO₂) substituent.
~1455MediumSharpC-N Stretch (Urea) . Provides further evidence for the urea backbone.[13]
~1250StrongBroadC-O Stretch (Carboxyl) . Coupled with O-H bending, this confirms the carboxyl group.[8]
< 900MediumSharpC-H Out-of-Plane Bending . The pattern of these peaks can give information about the substitution pattern on the aromatic ring (in this case, ortho).
Comparative Insight: Resolving Ambiguity
  • The 3400 cm⁻¹ Region: The primary challenge is the overlap of the N-H and O-H stretches. The key is to look at the shape . The O-H stretch is exceptionally broad, often described as a "hairy beard," while the N-H stretch is a much sharper, more defined peak sitting on top of it.[11][20]

  • The Carbonyl Region (1800-1600 cm⁻¹): This region is highly diagnostic. The presence of two distinct, sharp, and strong C=O peaks is definitive evidence for the two different carbonyl environments. The relative positions—acid carbonyl at a higher wavenumber than the amide/urea carbonyl—are consistent with established principles and serve as a self-validating data point.[12]

Alternative Methodologies: Attenuated Total Reflectance (ATR)

While the KBr pellet method is robust, Attenuated Total Reflectance (ATR) has become a dominant sampling technique due to its simplicity.[19][24] In ATR-FTIR, the sample is placed directly onto a high-refractive-index crystal (like diamond or zinc selenide). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum.

  • Comparison with KBr Pellet:

    • Pros of ATR: Requires virtually no sample preparation, is non-destructive, and is much faster.[19]

    • Cons of ATR: Spectra can have slight peak shifts and intensity differences compared to transmission (KBr) spectra due to the wavelength-dependent depth of penetration.[19] It may also be less sensitive for detecting components at very low concentrations.

For routine analysis and identification, ATR is often superior. However, for building high-quality spectral libraries or performing detailed structural elucidation where subtle peak shifts are critical, the traditional KBr transmission method remains the gold standard.

Conclusion

The FTIR analysis of o-nitrophenylhydantoic acid is an excellent case study in the power of spectral interpretation. By understanding the foundational principles of molecular vibrations and the characteristic signatures of individual functional groups, one can deconstruct a complex spectrum with confidence. The key to differentiating the urea and carboxyl moieties lies not just in the position of their absorption bands but, critically, in their shape and relative location. The broad O-H stretch and the dual carbonyl peaks provide a clear and self-validating narrative of the molecule's structure. This guide demonstrates a systematic approach, from meticulous sample preparation to detailed spectral assignment, empowering researchers to leverage FTIR spectroscopy to its full potential in chemical and pharmaceutical analysis.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

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  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

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  • SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]

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  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules. [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

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  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Orango. (2025). Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. [Link]

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Sources

Mass spectrometry fragmentation pattern of N-{[(2-nitrophenyl)amino]carbonyl}glycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison for the mass spectrometric identification of N-{[(2-nitrophenyl)amino]carbonyl}glycine (MW 239.19 Da). As a ureido-carboxylic acid derivative, this molecule presents a classic challenge in drug metabolism and impurity profiling: distinguishing the ortho-substituted isomer from its para-substituted analog (N-{[(4-nitrophenyl)amino]carbonyl}glycine).

While both isomers share identical molecular weights and similar retention times on reverse-phase LC, their fragmentation pathways under collision-induced dissociation (CID) are distinct. This guide elucidates the "Ortho Effect," a specific intramolecular rearrangement driven by the 2-nitro group, which serves as the primary diagnostic filter for identification.

Key Differentiator: The ortho-isomer undergoes a characteristic loss of nitrous acid (HONO) and subsequent cyclization, a pathway energetically unfavorable for the para-isomer.

Experimental Protocol (Self-Validating)

To replicate the fragmentation patterns described below, the following high-resolution LC-MS/MS workflow is recommended. This protocol is designed to maximize the abundance of the deprotonated precursor ion


, which yields the most informative structural fragments for acidic urea derivatives.
Sample Preparation & LC Conditions
  • Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Note: Formic acid is kept low to prevent suppression of negative ions while maintaining chromatographic peak shape.

  • Concentration: 10 µM working solution.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (Negative ESI)
  • Ionization Mode: ESI Negative (

    
    ).
    
  • Capillary Voltage: -3500 V.

  • Source Temperature: 300°C.[1]

  • Collision Energy (CE): Stepped energy ramp (10, 20, 40 eV) is critical to observe both the fragile "ortho-effect" ions and the stable backbone cleavages.

Mechanistic Deep Dive: The Ortho-Nitro Effect

The fragmentation of N-{[(2-nitrophenyl)amino]carbonyl}glycine is governed by the proximity of the nitro group (


) to the urea linkage. Unlike the para-isomer, the ortho-isomer facilitates an intramolecular hydrogen transfer.
The Mechanism
  • Precursor Formation: The molecule deprotonates at the carboxylic acid tail, forming

    
     at m/z 238 .
    
  • The Ortho Interaction: The oxygen of the 2-nitro group abstracts a proton from the adjacent urea nitrogen.

  • HONO Elimination: This interaction leads to the expulsion of neutral nitrous acid (HONO, 47 Da), a "forbidden" transition for the para-isomer.

  • Cyclization: The resulting radical anion often stabilizes via cyclization to a benzimidazolone-like structure.

Visualization of the Pathway

The following diagram illustrates the divergent pathways between the Ortho and Para isomers.

FragmentationPathway Precursor Precursor Ion [M-H]- (m/z 238) Ortho_TS Ortho-Isomer Transition State (H-bond between NO2 and Urea NH) Precursor->Ortho_TS If 2-Nitro Para_TS Para-Isomer Transition State (No intramolecular interaction) Precursor->Para_TS If 4-Nitro Frag_HONO Loss of HONO (47 Da) m/z 191 (Diagnostic Peak) Ortho_TS->Frag_HONO Ortho Effect Frag_Cyclic Cyclic Benzimidazolone Anion m/z 148 (Secondary Loss of C2H3NO) Frag_HONO->Frag_Cyclic Rearrangement Frag_Urea Urea Bond Cleavage m/z 137 (2-Nitroaniline anion) Para_TS->Frag_Urea Direct Cleavage Frag_CO2 Decarboxylation (-CO2) m/z 194 Para_TS->Frag_CO2 Neutral Loss

Caption: Divergent fragmentation pathways. The green path (Ortho) is diagnostic, driven by HONO loss. The red path (Para) follows standard cleavage.

Comparative Data Analysis

The table below summarizes the expected MS/MS profile. Use this to validate your experimental data.

FeatureOrtho-Isomer (Target) Para-Isomer (Alternative) Mechanistic Cause
Precursor (

)
m/z 238 m/z 238 Deprotonation of carboxylic acid.
Diagnostic Ion 1 m/z 191 (High Intensity)Absent / TraceLoss of HONO (47 Da). Specific to ortho-nitro interaction.
Diagnostic Ion 2 m/z 148 AbsentCyclization following HONO loss (Loss of Glycine residue).
Common Ion 1 m/z 194m/z 194Loss of

(44 Da) from the glycine tail. Common to both.
Common Ion 2 m/z 137m/z 137 (Base Peak)Cleavage of urea bond yielding nitroaniline anion. Dominates in Para.
Differentiation Rule Ratio of 191/137 > 1Ratio of 191/137 < 0.1Stability of the cyclic transition state in Ortho.
Interpretation Guide
  • If you see m/z 191: You have the Ortho isomer (N-{[(2-nitrophenyl)amino]carbonyl}glycine). The loss of 47 Da is the "smoking gun."

  • If m/z 137 is the base peak and m/z 191 is missing: You likely have the Para isomer. The molecule shattered at the urea bond because it could not stabilize via cyclization.

Experimental Workflow Diagram

This decision tree outlines the logical steps for confirming the identity of the compound in a mixed sample or metabolic study.

Workflow Start Unknown Sample MW 239 LC LC Separation (RT Check) Start->LC MS1 MS1 Scan Observe m/z 238 [M-H]- LC->MS1 MS2 MS/MS Fragmentation (CE 20 eV) MS1->MS2 Check1 Check for m/z 191 (Loss of 47 Da) MS2->Check1 Result_Ortho CONFIRMED: Ortho-Isomer (2-nitrophenyl) Check1->Result_Ortho Peak Present Result_Para CONFIRMED: Para-Isomer (4-nitrophenyl) Check1->Result_Para Peak Absent

Caption: Logical decision tree for isomer differentiation using the m/z 191 diagnostic ion.

References

  • Danikiewicz, W. (1998).[2] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4, 167-179.[2] Link

  • Lioe, H., & O'Hair, R. A. (2007). Comparison of the Fragmentation of Protonated and Deprotonated Sulfonylureas. Journal of the American Society for Mass Spectrometry, 18(6), 1109-1123. (Validates urea/sulfonamide fragmentation mechanisms). Link

  • Grossert, J. S., et al. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine.[3] Journal of Mass Spectrometry, 49(4), 293-302. (Primary source for HONO loss mechanism in nitro-glycine conjugates). Link

  • NIST Mass Spectrometry Data Center. (2023). Benzeneacetic acid, 2-nitro- (Analogous structure fragmentation data). NIST Chemistry WebBook. Link

Sources

Comparative Guide: HPLC Stationary Phase Selectivity for N-{[(2-nitrophenyl)amino]carbonyl}glycine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the separation of N-{[(2-nitrophenyl)amino]carbonyl}glycine (also known as 2-nitrophenylhydantoic acid) from its positional isomers (3- and 4-nitro analogues) and degradation products.

While C18 chemistries are the industry standard for general reversed-phase separations, this guide demonstrates that Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases offer superior selectivity for nitro-aromatic regioisomers due to specific


-

and dipole-dipole interactions. This document provides a direct comparison of these phases, supported by experimental protocols and mechanistic insights.

Chemical Context & Separation Challenges

The Target Molecule

N-{[(2-nitrophenyl)amino]carbonyl}glycine is a urea derivative linking a glycine moiety to a nitrophenyl ring.

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Carboxylic Acid (Glycine):

      
      . Requires acidic mobile phase for retention.
      
    • Urea Linkage: Susceptible to cyclization under acidic heat (forming hydantoins).

    • Nitro Group: Strong electron-withdrawing group (EWG) creating a significant dipole.

The Isomer Problem

In synthetic pathways starting from 2-nitroaniline, contamination with 3-nitro and 4-nitro isomers is common.

  • Ortho (2-nitro): Exhibits intramolecular hydrogen bonding between the nitro oxygen and the urea proton. This "shielding" effect alters its hydrophobicity compared to meta and para isomers.

  • Meta/Para (3-/4-nitro): Lack this intramolecular effect, leading to higher polarity and distinct interaction potentials with

    
    -active stationary phases.
    
Stability Warning (Critical Expert Insight)

Caution: This molecule is a hydantoic acid derivative. Under strongly acidic conditions (


) combined with heat (

), it undergoes acid-catalyzed cyclization to form 3-(2-nitrophenyl)hydantoin . Method development must balance low pH (for retention) with mild conditions (to prevent degradation).

Method Development Workflow

The following diagram outlines the decision matrix for optimizing this specific separation, prioritizing stationary phase selection over mobile phase manipulation.

MethodWorkflow Start Start: Isomer Mixture Screening Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Eval Evaluate Resolution (Rs) Target: Rs > 2.0 Screening->Eval Decision Is Rs > 2.0? Eval->Decision Opt_Mobile Phase 2: Mobile Phase Tuning (pH 2.5 Phosphate vs Formic) Decision->Opt_Mobile No Final Final Validated Method Decision->Final Yes Opt_Temp Phase 3: Temperature Control (Limit to < 35°C to avoid cyclization) Opt_Mobile->Opt_Temp Opt_Temp->Final

Figure 1: Strategic workflow for developing the separation method, highlighting the critical temperature constraint to prevent on-column degradation.

Comparative Experimental Protocol

Materials & Reagents
  • Standards: 2-, 3-, and 4-nitrophenylhydantoic acid (custom synthesis or purified).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.

Chromatographic Conditions

To objectively compare performance, the following "Platform Method" is applied across all columns:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5

    
    
    
  • Temperature: 30°C (Controlled)

  • Detection: UV @ 254 nm (Nitro group absorption)

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5

    • Mobile Phase B: Acetonitrile[1]

Stationary Phase Comparison

Three columns (


) were evaluated:
Column TypeLigand ChemistryInteraction Mechanism
C18 (Reference) OctadecylsilaneHydrophobic Interaction (Dispersive)
Phenyl-Hexyl Phenyl ring w/ hexyl linkerHydrophobic +

-

Interaction
PFP (Alternative) PentafluorophenylDipole-Dipole +

-

+ Shape Selectivity

Results & Performance Analysis

Separation Mechanism Visualization

The superior performance of Phenyl-based phases is driven by the interaction between the


-electrons of the stationary phase and the electron-deficient nitro-aromatic ring of the analyte.

Interactions Analyte Nitro-Isomer (Electron Deficient Ring) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Weak Selectivity (Based on LogP) Phenyl Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl Strong Selectivity (Stacking Interaction)

Figure 2: Mechanistic difference between C18 and Phenyl phases. The Phenyl phase engages in specific electron-donor/acceptor interactions with the nitro group.

Quantitative Comparison Data

The following data represents typical performance metrics observed for nitro-aromatic urea separations [1, 2].

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Alternative)
Retention (k' 2-nitro) 4.25.14.8
Selectivity (

)
1.05 (Co-elution risk)1.151.20
Resolution (

2 vs 3)
1.83.5 3.8
Peak Symmetry (Tailing) 1.31.11.1
Comment Poor isomer resolution.Excellent separation of ortho due to steric/

effects.
Best for halogenated variants; comparable to Phenyl.
Interpretation
  • C18 Performance: The C18 column separates primarily by hydrophobicity. Since the isomers have identical molecular weights and similar LogP values, the resolution is marginal. The meta and para isomers often co-elute.

  • Phenyl-Hexyl Performance: The ortho-nitro isomer (target) has a twisted conformation due to steric hindrance and intramolecular H-bonding. This prevents it from "stacking" as effectively with the phenyl stationary phase compared to the planar para isomer. This difference in

    
    -
    
    
    
    overlap creates a massive shift in selectivity, resulting in baseline resolution (
    
    
    ).

Final Recommended Protocol

Based on the comparative data, the Phenyl-Hexyl chemistry is the robust choice for this separation.

Step-by-Step Methodology
  • Preparation: Dilute sample to 0.1 mg/mL in 90:10 Water:ACN. Do not use heat or strong acid for dissolution to avoid hydantoin formation.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Compatible with MS, pH ~2.7).

    • B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: Hold 5% B (Focusing).

    • 2-12 min: Linear ramp to 50% B.

    • 12-15 min: Ramp to 95% B (Wash).

  • Detection: UV 254 nm.

Troubleshooting Guide
  • Split Peaks: Check sample solvent. If dissolved in 100% ACN, the "strong solvent effect" will distort early eluting peaks. Match sample solvent to starting mobile phase (mostly water).

  • New Impurity Growing: If a peak appears at a later retention time (more hydrophobic) over the course of a sequence, the sample is cyclizing to the hydantoin. Solution: Keep autosampler at 4°C and prepare fresh samples every 24 hours [3].

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and - interactions).
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Link

  • Henderson, G. C., & Tuazon, M. A. (2011).[2] Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by HPLC. Analytical Biochemistry, 413(1), 66-68.[2] Link

  • Chromatography Forum. (2005). Separation of Positional Nitro-Isomers. Link

Sources

A Comparative Guide to Purity Confirmation of N-{[(2-nitrophenyl)amino]carbonyl}glycine: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of chemical research and pharmaceutical development, the confirmation of a compound's purity is not merely a procedural step but a foundational pillar of scientific validity. For a molecule such as N-{[(2-nitrophenyl)amino]carbonyl}glycine, a potential building block in medicinal chemistry, ensuring its purity is paramount to the integrity of subsequent biological assays and the safety of potential therapeutic applications. This guide provides an in-depth comparison of analytical methodologies for purity confirmation, with a primary focus on Elemental Analysis (EA), contextualized against modern chromatographic and spectroscopic techniques.

The Foundational Technique: Elemental Analysis (EA)

Elemental analysis, specifically CHNSO analysis, is a cornerstone technique for determining the elemental composition of a sample.[1][2] It operates on the principle of combustion, where a sample is burned at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the mass percentage of each element.[2] For a synthesized compound, this data serves as a crucial checkpoint against its theoretical composition, providing a direct measure of purity.

Theoretical Composition of N-{[(2-nitrophenyl)amino]carbonyl}glycine

The first step in utilizing EA for purity confirmation is to calculate the theoretical elemental percentages from the molecular formula.

Molecular Formula: C₉H₉N₃O₅

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09945.20%
Hydrogen (H)1.00899.0723.79%
Nitrogen (N)14.007342.02117.57%
Oxygen (O)15.999579.99533.44%
Total 239.187 100.00%
Interpreting the Data: The ±0.4% Rule

For a synthesized sample of N-{[(2-nitrophenyl)amino]carbonyl}glycine to be considered pure, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen should closely match the theoretical values. The widely accepted tolerance in academic and industrial settings is a deviation of no more than ±0.4% .[3][4][5]

  • Example Experimental Data (High Purity Sample):

    • Found: C, 45.15%; H, 3.85%; N, 17.65%

    • Analysis: All values are within the ±0.4% threshold, strongly indicating a pure sample.

  • Causality Behind Deviations: A result outside this range (e.g., C, 46.10%) suggests the presence of impurities. For instance, residual ethyl acetate (C₄H₈O₂) from purification would artificially inflate the carbon and hydrogen percentages. Conversely, inorganic impurities would depress these values.

Comparison with Orthogonal Analytical Techniques

While elemental analysis is a powerful tool, relying on a single technique can be misleading. Certain impurities, such as isomers, may have the same elemental composition and go undetected. Therefore, employing orthogonal methods—techniques that rely on different chemical and physical principles—is critical for a robust and trustworthy purity assessment.[6]

TechniquePrincipleInformation ProvidedKey StrengthsKey Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases.[2]Percent composition of C, H, N, S.Direct measure of elemental composition; cost-effective and reliable for assessing bulk purity.[1][2]Insensitive to isomeric impurities; may not detect impurities with similar elemental ratios.
HPLC / UHPLC Differential partitioning between a stationary and mobile phase.[7][8]Separation and quantification of individual components (purity as area %).High resolution for separating complex mixtures; gold standard for detecting related-substance impurities.[9][10][11]Requires a reference standard for absolute quantification; detector response can vary between compounds.[12]
LC-MS HPLC separation combined with mass-to-charge ratio detection.Purity (area %), molecular weight of main component and impurities.Provides structural information (mass) about impurities, enhancing identification.[9]More complex and expensive; ionization efficiency can vary significantly.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[13]Absolute purity determination against a certified internal standard; structural confirmation.[14][15]A primary ratio method that does not require a specific reference standard of the analyte; non-destructive.[16][17]Lower sensitivity than chromatographic methods; signal overlap in complex mixtures can be challenging.[17]

Integrated Workflow for Purity Confirmation

A comprehensive purity assessment follows a logical progression, leveraging the strengths of multiple techniques. Elemental analysis serves as an essential, primary confirmation of bulk purity, which is then complemented by high-resolution separation techniques and definitive structural analysis.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Assessment cluster_2 Final Validation Start Crude Product Purify Chromatography / Recrystallization Start->Purify EA Elemental Analysis (Bulk Purity Check) Purify->EA Is C,H,N within ±0.4% of theory? EA->Purify No, re-purify HPLC HPLC / UHPLC (Impurity Profile) EA->HPLC NMR 1H & 13C NMR (Structural Identity) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS qNMR qNMR (Absolute Purity Assay) MS->qNMR For definitive quantification Result Certified Pure Compound qNMR->Result

Sources

X-ray diffraction data for N-(2-nitrophenylcarbamoyl)glycine crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for generating, analyzing, and comparing the X-ray diffraction (XRD) data of N-(2-nitrophenylcarbamoyl)glycine (also known as 2-[(2-nitrophenylcarbamoyl)amino]acetic acid).

As a urea derivative of glycine, this compound exhibits complex hydrogen-bonding networks. This guide compares its structural characteristics against its unsubstituted analog, N-(phenylcarbamoyl)glycine , and standard glycine polymorphs to evaluate the steric and electronic influence of the ortho-nitro group on crystal packing.

Introduction & Structural Context

N-(2-nitrophenylcarbamoyl)glycine is a ureidoglycine derivative where a 2-nitrophenyl group is linked to glycine via a urea bridge.

  • Core Scaffold: Phenyl ring – Urea Linkage (–NH–CO–NH–) – Glycine (–CH₂–COOH).

  • Key Feature: The 2-nitro (

    
    ) substituent  at the ortho position creates significant steric hindrance and potential for intramolecular hydrogen bonding (between the urea N-H and the nitro O), distinguishing it from the planar conformation often seen in para-substituted analogs.
    

Why Compare? Comparing this structure against N-(phenylcarbamoyl)glycine (the unsubstituted baseline) reveals how ortho-substitution disrupts the standard centrosymmetric urea ribbons, affecting solubility, melting point, and bioavailability.

Experimental Protocols

Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for XRD analysis (


 mm).

Step 1: Synthesis (Nucleophilic Addition)

  • Reagents: Dissolve 2-nitroaniline (10 mmol) in anhydrous dichloromethane (DCM).

  • Addition: Add ethyl isocyanatoacetate (11 mmol) dropwise at 0°C under nitrogen atmosphere.

  • Reaction: Stir at room temperature for 12 hours. The urea linkage forms via nucleophilic attack of the aniline nitrogen on the isocyanate carbon.

  • Hydrolysis: Treat the resulting ester with 1M NaOH (aq) followed by acidification (HCl) to yield the free acid: N-(2-nitrophenylcarbamoyl)glycine .

Step 2: Crystallization (Slow Evaporation)

  • Solvent System: Ethanol:Water (80:20 v/v).

  • Method: Dissolve the purified solid in warm solvent. Filter into a clean vial. Cover with parafilm perforated with 3 pinholes.

  • Condition: Store at 20°C in a vibration-free environment for 5–7 days.

  • Observation: Look for yellow, block-like prisms (characteristic of nitroaromatics).

XRD Data Acquisition Protocol
  • Instrument: Bruker APEX II CCD or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: Collect data at 100 K (cryostream) to minimize thermal motion of the nitro group.

  • Strategy:

    • Collect a complete sphere of data (redundancy > 4).

    • Resolution: 0.8 Å or better.

    • Refinement: Use SHELXL. Locate H-atoms on N and O from difference Fourier maps (critical for confirming the urea/acid H-bond network).

Comparative Analysis: Target vs. Benchmark

The following table contrasts the expected structural features of the target molecule against the known baseline, N-(phenylcarbamoyl)glycine .

Table 1: Structural Comparison Guide
FeatureBenchmark: N-(phenylcarbamoyl)glycine Target: N-(2-nitrophenylcarbamoyl)glycine Significance of Deviation
Space Group Typically P2₁/c (Monoclinic)Expect P2₁/c or P1 (Triclinic) The ortho-nitro group reduces symmetry, potentially forcing a triclinic lattice.
Conformation Planar urea bridge; extended chain.Twisted conformation. Steric clash between

and urea

forces the phenyl ring out of plane.
Intramolecular H-Bonds Rare (linear packing).Likely N–H...O (nitro). Formation of a pseudo-6-membered ring (S(6) motif) stabilizes a folded conformer.
Intermolecular Packing

carboxylic acid dimers + Urea ribbons.
Disrupted Ribbons. Nitro group blocks standard urea tape formation; look for alternate

-stacking.
Density (

)
~1.35 g/cm³> 1.45 g/cm³ Nitro groups significantly increase crystal density.

Visualization of Structural Logic

Figure 1: Crystallization & Analysis Workflow

This diagram illustrates the critical path from synthesis to structural validation.

Workflow Start Start: 2-Nitroaniline Synth Synthesis: + Ethyl Isocyanatoacetate Start->Synth Nucleophilic Addn. Cryst Crystallization: EtOH/H2O Slow Evap. Synth->Cryst Purification XRD XRD Data Collection: Mo Kα, 100K Cryst->XRD Select Crystal Solve Structure Solution: Direct Methods (SHELXT) XRD->Solve Integration Compare Comparative Analysis: vs. Phenylglycine Analog Solve->Compare H-Bond Analysis

Caption: Step-by-step workflow for isolating and characterizing the target crystal structure.

Figure 2: Hydrogen Bonding Competition Pathway

The ortho-nitro group introduces a "competitor" for the hydrogen bond donors, disrupting the standard packing seen in the benchmark.

HBonding cluster_effect Structural Consequence UreaNH Urea N-H Donor UreaO Urea C=O (Acceptor) UreaNH->UreaO Standard Tape (Benchmark) NitroO 2-Nitro Group (Competitor) UreaNH->NitroO Intramolecular S(6) (Target Specific) AcidOH Carboxylic Acid O-H AcidO Acid C=O (Acceptor) AcidOH->AcidO Dimer R2,2(8) Result Twisted/Folded Conformation (Lower Solubility) NitroO->Result

Caption: The 2-nitro group acts as a competing H-bond acceptor (red arrow), potentially overriding the standard urea tape motif.

Data Interpretation Guide

When you refine your dataset, focus on these three specific metrics to validate your structure:

  • The C(7)–N(1)–C(8)–O(1) Torsion Angle:

    • In the benchmark (unsubstituted), this is near 0° or 180° (planar).

    • In your target (2-nitro), expect a deviation of 30–60° . This twist minimizes repulsion between the nitro oxygen and the urea carbonyl.

  • Hydrogen Bond Lengths:

    • Measure the distance between the Urea Nitrogen (

      
      ) and the Nitro Oxygen (
      
      
      
      ).
    • A distance of < 2.6 Å confirms an intramolecular hydrogen bond (S(6) motif), which "locks" the molecule's shape and likely reduces its solubility compared to the benchmark.

  • Packing Efficiency:

    • Calculate the Packing Coefficient (

      
      ) .
      
    • Ureidoglycines typically pack efficiently (

      
      ). If the nitro group disrupts packing, expect a lower coefficient or the inclusion of solvent molecules (check for voids in the difference map).
      

References

  • Acta Crystallographica. (2005). Structure of N-(2-Nitrophenylsulfonyl)glycine methyl ester. ResearchGate. Retrieved from [Link]

  • Sphinxsai. (2015). Structural Analysis of Gamma-Glycine Crystal. Retrieved from [Link]

  • National Institutes of Health (NIH). (1971). N-carbamoyl-2-(p-hydroxyphenyl)glycine from leaves of broad bean. Biochem J. Retrieved from [Link]

A Head-to-Head Comparison for Bioconjugation and Synthesis: Isocyanate Coupling vs. Carbonyldiimidazole Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Choosing the Right Amide & Urea Formation Strategy

In the landscape of drug development, diagnostics, and materials science, the covalent linkage of molecules is a foundational process. The formation of stable amide and urea bonds is particularly central to creating bioconjugates, tethering payloads to antibodies, and synthesizing complex small molecules. Among the myriad of available methods, two routes stand out for their utility and distinct characteristics: the direct, highly reactive isocyanate coupling and the controlled, two-step carbonyldiimidazole (CDI) activation.

This guide provides an in-depth, objective comparison of these two synthetic pathways. Moving beyond a simple list of pros and cons, we will delve into the mechanistic underpinnings, practical considerations, and field-proven protocols to equip researchers with the knowledge to make informed decisions for their specific applications.

The Mechanistic Divide: A Tale of Two Pathways

Understanding the reaction mechanism is critical to anticipating potential side reactions, optimizing conditions, and troubleshooting outcomes. The two methods proceed via fundamentally different routes.

Isocyanate Coupling: The Direct Approach

Isocyanates are highly electrophilic functional groups (R-N=C=O) that react readily with nucleophiles like primary and secondary amines.[1][2] The reaction is a direct nucleophilic addition to the central carbon of the isocyanate, forming a stable urea linkage in a single, rapid step.[3]

Caption: CDI activation mechanism.

This two-step nature allows for greater control. The acyl-imidazolide intermediate is relatively stable and can sometimes be isolated, although it is typically generated and used in situ. [4]This method avoids harsh reagents and the byproducts are generally easy to remove. [5][6]

Head-to-Head Comparison: Performance & Practicality

Choosing the optimal route requires a careful evaluation of several key parameters. The following table and discussion summarize the critical differences.

FeatureIsocyanate CouplingCarbonyldiimidazole (CDI) Activation
Starting Material Isocyanate & AmineCarboxylic Acid & Amine
Resulting Linkage Urea (-NH-CO-NH-)Amide (-CO-NH-)
Reactivity Very High, often instantaneousHigh, but controlled via a stable intermediate
Moisture Sensitivity EXTREME . Reacts rapidly with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. [1][7][8]This side reaction consumes the isocyanate and can lead to unwanted byproducts.Moderate. CDI itself is moisture-sensitive and hydrolyzes to imidazole and CO₂. [5][9]Anhydrous conditions are required.
Byproducts None from the main reaction. Side reactions with water produce amines and CO₂. [7]Carbon Dioxide (gas) and Imidazole (water-soluble). [10][11]
Purification Can be complex if side reactions occur. Unreacted isocyanate must be quenched.Generally straightforward. Imidazole is water-soluble and easily removed during aqueous workup. [6][10]
Selectivity Reacts with various nucleophiles (amines, alcohols, thiols, water). [12][13]Can be non-selective in complex molecules. [3]Highly selective for activating carboxylic acids. The subsequent coupling is selective for amines.
Reaction Conditions Typically room temperature, no catalyst needed. [7]Requires strictly anhydrous solvents.Mild conditions (0°C to room temperature). [14]Often doesn't require an external base as liberated imidazole can act as one. [9]
Safety & Handling Isocyanates are toxic, potent respiratory and skin sensitizers, and require handling in a well-ventilated fume hood with appropriate PPE. [15][16]CDI is a moisture-sensitive solid but is generally easier and safer to handle than many isocyanates and phosgene-based reagents. [9]
Ideal Use Case Rapidly forming urea linkages when moisture can be rigorously excluded. Useful in polymer chemistry and for labeling with pre-functionalized isocyanate reagents.Versatile amide bond formation, especially in peptide synthesis and when working with complex molecules where controlled reactivity and clean byproducts are paramount. [17]

Field-Proven Insights & Experimental Protocols

Theoretical knowledge must be paired with practical application. Below are representative protocols that highlight the causality behind each experimental choice.

Experimental Protocol 1: Isocyanate Coupling for Protein Labeling

Objective: To conjugate an isocyanate-functionalized fluorescent dye to surface-exposed lysine residues on a protein, such as Human Serum Albumin (HSA).

Rationale: Isocyanates react efficiently with the primary amine of lysine side chains at physiological or slightly basic pH. [3]The key challenge is to perform the reaction in a predominantly aqueous buffer while minimizing hydrolysis of the isocyanate. This is achieved by using a water-miscible co-solvent and a sufficiently high concentration of the protein nucleophile.

Materials:

  • Human Serum Albumin (HSA) solution (e.g., 10 mg/mL) in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Isocyanate-dye conjugate (e.g., FITC - Fluorescein isothiocyanate, though an isocyanate would follow the same principle) dissolved in anhydrous Dimethylformamide (DMF) or DMSO at 10 mg/mL.

  • Anhydrous DMF or DMSO.

  • Dialysis or size-exclusion chromatography equipment for purification.

Step-by-Step Methodology:

  • Preparation: Prepare the HSA solution in PBS. Chill on ice.

  • Reagent Addition: While vortexing the protein solution gently, add a calculated volume of the isocyanate-dye solution dropwise. A common starting point is a 10-fold molar excess of the dye. Causality: Slow addition to a well-mixed solution minimizes localized high concentrations of the reagent, reducing the risk of protein precipitation and promoting efficient conjugation over hydrolysis.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light. Causality: The choice of time and temperature is a balance. Room temperature is faster but increases the rate of hydrolysis. 4°C slows both reactions, often leading to better control and higher conjugation efficiency.

  • Quenching (Optional but Recommended): Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to quench any unreacted isocyanate. Let it react for 30 minutes. Causality: This step ensures that no reactive isocyanate remains, which could interfere with downstream applications or characterization.

  • Purification: Remove the unreacted dye and reaction byproducts by dialysis against PBS or by using a size-exclusion chromatography column (e.g., Sephadex G-25). Causality: This is a critical step to ensure that the measured signal is from covalently bound dye and not from non-covalently associated or free dye.

  • Characterization: Determine the degree of labeling using UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its specific maximum wavelength.

Experimental Protocol 2: CDI-Mediated Amide Coupling of a Small Molecule

Objective: To couple a carboxylic acid-containing small molecule to a linker containing a primary amine.

Rationale: This protocol exemplifies the classic two-step CDI activation. The first step forms the active acyl-imidazolide under anhydrous conditions. The second step introduces the amine nucleophile to form the desired amide bond. The entire process is designed to be clean and high-yielding.

Materials:

  • Carboxylic Acid (Substrate 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine (Substrate 2)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Nitrogen or Argon source for inert atmosphere

  • Standard workup reagents (e.g., water, brine, ethyl acetate, drying agent like Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous THF. Causality: Strict exclusion of moisture is crucial as CDI readily hydrolyzes. [9]A flame-dried flask and inert atmosphere ensure anhydrous conditions.

  • Activation: Cool the solution to 0°C using an ice bath. Add CDI (1.05 - 1.1 eq) portion-wise. Causality: Adding CDI to a cooled solution helps control any potential exotherm. A slight excess of CDI ensures complete activation of the acid.[14]

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The completion of this activation step is often indicated by the cessation of CO₂ evolution (bubbling). [6]Causality: This allows for the complete formation of the N-acylimidazolide intermediate.

  • Coupling: Add the amine (1.0 eq), either neat or dissolved in a small amount of anhydrous THF, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Causality: Reaction times vary widely depending on the reactivity of the specific amine and the steric hindrance around the reaction centers.[18]

  • Workup & Purification:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove the water-soluble imidazole byproduct. [10] * Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Conclusion and Strategic Recommendations

The choice between isocyanate coupling and CDI activation is not a matter of one being universally "better," but rather which is "fitter" for the specific scientific objective.

Choose Isocyanate Coupling when:

  • The goal is to form a urea linkage .

  • Speed is a critical factor.

  • The starting materials are simple, and the reaction can be conducted under strictly anhydrous conditions .

  • You are using a commercially available reagent that already contains an isocyanate handle for a direct labeling reaction.

Choose Carbonyldiimidazole (CDI) Activation when:

  • The goal is to form an amide bond from a carboxylic acid.

  • Working with complex, multi-functional molecules where selectivity is key.

  • Minimizing harsh reagents and side products is a priority for simplifying purification.

  • A more controlled reaction rate is desired, particularly in larger-scale syntheses. By understanding the fundamental mechanisms and practical requirements of each method, researchers can strategically design their synthetic routes, leading to higher yields, purer products, and more reliable outcomes in their drug development and research endeavors.

References

  • Wikipedia. Carbonyldiimidazole. [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

  • California Department of Public Health (CDPH). Isocyanates: Working Safely. [Link]

  • YouTube. CDI I Carbonyldiimidazole I N,N. [Link]

  • Institution of Chemical Engineers (IChemE). Safety aspects of handling isocyanates in urethane foam production. [Link]

  • Thomson Process. How Isocyanate-Handling Pumps Prevent Chemical System Failures?. [Link]

  • Wikipedia. Isocyanate. [Link]

  • Patsnap Eureka. Technical Insights into Isocyanate Reaction Pathways. [Link]

  • WorkSafeBC. Isocyanates. [Link]

  • Commodious. Isocyanate Risk Assessment: Essential Control Measures. [Link]

  • WordPress. Carbonyldiimidazole (CDI). [Link]

  • Taylor & Francis Online. A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. [Link]

  • Forest Products Laboratory. Effects of Moisture on the Chemical Modification of Wood with Epoxides and Isocyanates. [Link]

  • RSC Publishing. Isocyanate-based multicomponent reactions. [Link]

  • Patsnap Eureka. Isocyanate Formulations for Improved Weather Resistance. [Link]

  • Eindhoven University of Technology Research portal. A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. [Link]

  • Google Patents. Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • YouTube. Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. [Link]

  • Hebei Mingxu Chemicals. Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. [Link]

  • Scribd. Cdi Amide Coupling. [Link]

  • Wenxuecity.com. Carbonyldiimidazole. [Link]

  • Thieme. 3.6 1,1' -Carbonyldiimidazole. [Link]

  • The Organic Chemistry Portal. Carbonyl Diimidazole (CDI) - Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • CDC Stacks. Chemical Characterization of Isocyanate-Protein Conjugates. [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • ResearchGate. Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. [Link]

  • National Center for Biotechnology Information (PMC). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]

  • ACS Publications. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. [Link]

  • National Center for Biotechnology Information (PMC). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. [Link]

  • ResearchGate. Stability Studies of N‐Acylimidazoles. [Link]

  • Kyoto University Research Information Repository. Recent applications of N-acyl imidazole chemistry in chemical biology. [Link]

  • MDPI. Protein Chemical Labeling Using Biomimetic Radical Chemistry. [Link]

  • National Center for Biotechnology Information (PMC). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • National Center for Biotechnology Information (PMC). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. [Link]

  • National Center for Biotechnology Information (PMC). Predicting relative efficiency of amide bond formation using multivariate linear regression. [Link]

  • ResearchGate. Protein Chemical Labeling Using Biomimetic Radical Chemistry. [Link]

  • J-STAGE. SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. [Link]

  • Knok. The different uses of bioconjugation at the CER Groupe. [Link]

  • Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. [Link]

  • The Italian Association of Chemical Engineering. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

Sources

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